Hyenanchin
描述
Structure
3D Structure
属性
CAS 编号 |
3484-46-6 |
|---|---|
分子式 |
C15H18O7 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
(1S,2R,3S,5R,6R,7R,8S,9S)-2,8,12-trihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |
InChI |
InChI=1S/C15H18O7/c1-5(2)14(18)6-11(17)22-8(14)7(16)12(3)13(4-20-13)9-10(21-9)15(6,12)19/h6-10,16,18-19H,1,4H2,2-3H3/t6-,7+,8-,9+,10-,12-,13+,14?,15-/m0/s1 |
InChI 键 |
DWCJGLPGZULWPZ-GEETXFABSA-N |
SMILES |
CC(=C)C1(C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)O)O |
手性 SMILES |
CC(=C)C1([C@@H]2[C@H]([C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C)O)O |
规范 SMILES |
CC(=C)C1(C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)O)O |
同义词 |
hyenanchin mellitoxin |
产品来源 |
United States |
Foundational & Exploratory
Hyenanchin's Mechanism of Action on GABAergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of Hyenanchin, a potent neurotoxin, on γ-aminobutyric acid (GABA)ergic receptors. This compound, a picrotoxane sesquiterpenoid, acts as a non-competitive antagonist of the GABA-A receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system. This document collates available quantitative data, details relevant experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and toxicology, as well as for professionals involved in drug discovery and development.
Introduction to GABA-A Receptors and Non-Competitive Antagonism
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This receptor is a key target for a variety of clinically and toxicologically significant compounds.
Non-competitive antagonists of the GABA-A receptor, such as picrotoxin and related compounds like this compound, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site located within the ion channel pore. This binding event physically obstructs the flow of chloride ions, effectively blocking the receptor's function regardless of the presence of GABA. This mechanism of action leads to a disinhibition of the central nervous system, which can result in hyperexcitability and convulsions.
Quantitative Analysis of this compound's Interaction with GABA-A Receptors
Quantitative data on the interaction of this compound with GABA-A receptors is limited. However, an unpublished study by Lees and Khanh (2009), as cited in a risk assessment report by Food Standards Australia New Zealand (FSANZ), provides key inhibitory concentrations. These values were determined using cultured nerve cells from rat brain.[1]
| Compound | IC50 (μM) | Concentration for Complete Inhibition (μM) |
| This compound | 33 | 64 |
| Tutin | 5.9 | 32 |
| Dihydrothis compound | 41 | 100 |
Table 1: Inhibitory concentrations of this compound and related compounds on GABA-A receptor channels in cultured rat brain nerve cells.[1]
The IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal GABA-ergic current. The data indicates that this compound is a potent inhibitor of GABA-A receptor function, though slightly less so than its structural analog, tutin.
Signaling Pathway of GABA-A Receptor and Inhibition by this compound
The following diagram illustrates the signaling pathway of the GABA-A receptor and the mechanism of inhibition by this compound.
Experimental Protocols
The characterization of this compound's mechanism of action on GABAergic receptors involves two primary experimental approaches: electrophysiology to measure the functional consequences of receptor modulation, and radioligand binding assays to determine the affinity and binding site of the compound. The following are detailed, representative protocols for these key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on GABA-induced currents in cultured neurons, allowing for the determination of the IC50 value.
Objective: To determine the concentration-response curve and IC50 of this compound for the inhibition of GABA-A receptor-mediated chloride currents.
Materials:
-
Cell Preparation: Primary cultured cortical neurons from embryonic rats or a suitable cell line (e.g., HEK293) stably expressing recombinant GABA-A receptors.
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Agonist: γ-aminobutyric acid (GABA).
-
Antagonist: this compound.
-
Patch-Clamp Setup: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), and data acquisition system.
Methodology:
-
Cell Plating: Plate cultured neurons on glass coverslips a few days prior to recording.
-
Equipment Setup: Turn on the patch-clamp rig and perfuse the recording chamber with external solution at a rate of 1.5-2 mL/min.
-
Pipette Preparation: Fill the recording pipettes with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Place the coverslip with cells in the recording chamber.
-
Approach a neuron with the recording pipette while applying positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
-
Voltage Clamp: Clamp the neuron at a holding potential of -60 mV.
-
GABA Application: Apply a brief pulse of a known concentration of GABA (e.g., EC₅₀ concentration) to evoke an inward chloride current.
-
This compound Application:
-
Establish a stable baseline response to GABA.
-
Co-apply varying concentrations of this compound with the same concentration of GABA.
-
Record the resulting current at each this compound concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the picrotoxin binding site on the GABA-A receptor, using a radiolabeled ligand that binds to this site, such as [³H]EBOB or [³⁵S]TBPS.
Objective: To determine the Ki of this compound for the picrotoxin binding site of the GABA-A receptor in rat brain membranes.
Materials:
-
Tissue Preparation: Whole rat brain or specific brain regions (e.g., cortex, cerebellum).
-
Radioligand: [³H]ethynylbicycloorthobenzoate ([³H]EBOB) or [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS).
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a known picrotoxin site ligand (e.g., picrotoxin or unlabeled EBOB/TBPS).
-
Binding Buffer (in mM): 50 Tris-HCl (pH 7.4), 120 NaCl.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand.
-
Non-specific Binding: Membranes + Radioligand + high concentration of non-specific binding control.
-
Competition: Membranes + Radioligand + varying concentrations of this compound.
-
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Relationship of this compound's Antagonism
The following diagram illustrates the logical relationship of this compound's non-competitive antagonism at the GABA-A receptor.
Conclusion
This compound is a potent non-competitive antagonist of the GABA-A receptor, acting at the picrotoxin binding site within the chloride ion channel. The available quantitative data, although limited, confirms its significant inhibitory activity. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel non-competitive antagonists of the GABA-A receptor. A thorough understanding of the mechanism of action of such compounds is critical for both toxicological assessment and for the potential development of new therapeutic agents targeting the GABAergic system. Further research, including the determination of binding affinities (Ki) through radioligand binding assays and detailed electrophysiological characterization across various GABA-A receptor subunit compositions, will be invaluable in elucidating the precise molecular interactions of this compound and its effects on neuronal function.
References
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Hyenanchin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Hyenanchin, a potent neurotoxin. The information is curated for professionals in research and drug development, with a focus on its chemical characteristics and mechanism of action.
Chemical Structure and Properties of this compound
This compound is a picrotoxane sesquiterpenoid, a class of naturally occurring compounds known for their complex structures and neurotoxic effects. Its chemical identity is well-established through various analytical techniques.
Molecular Formula: C₁₅H₁₈O₇
IUPAC Name: (1aS,1bR,2S,2′R,5S,6S,6aR,7aR,8S)-Hexahydro-1b,6,8-trihydroxy-6a-methyl-8-(1-methylethenyl)spiro[2,5-methano-7H-oxireno[1][2]cyclopent[1,2-d]oxepin-7,2′-oxiran]-3(2H)-one
CAS Registry Number: 3484-46-6
The structure of this compound is characterized by a highly oxygenated and stereochemically complex polycyclic system. A visual representation of its chemical structure is provided below.[1]
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₇ | |
| Molecular Weight | 310.30 g/mol | |
| CAS Registry Number | 3484-46-6 | |
| IUPAC Name | (1aS,1bR,2S,2′R,5S,6S,6aR,7aR,8S)-Hexahydro-1b,6,8-trihydroxy-6a-methyl-8-(1-methylethenyl)spiro[2,5-methano-7H-oxireno[1][2]cyclopent[1,2-d]oxepin-7,2′-oxiran]-3(2H)-one | |
| Biological Activity | GABA-A Receptor Antagonist | |
| IC₅₀ (GABA-A Channel Inhibition) | 33 μM |
Experimental Protocols for Isolation and Structural Elucidation
2.1. Hypothetical Protocol for Isolation and Purification of this compound
This protocol is a representative example based on common techniques for isolating picrotoxane sesquiterpenoids from plant sources.
Objective: To isolate and purify this compound from the fruits of Hyenanche globosa.
Methodology:
-
Plant Material Collection and Preparation:
-
Collect fresh fruits of Hyenanche globosa.
-
Air-dry the fruits in a well-ventilated area, protected from direct sunlight.
-
Grind the dried fruits into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Perform a Soxhlet extraction of the powdered plant material with methanol for 48 hours to extract a wide range of secondary metabolites.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a mixture of water and ethyl acetate (1:1 v/v).
-
Separate the layers. This compound, being moderately polar, is expected to partition into the ethyl acetate layer.
-
Collect the ethyl acetate fraction and evaporate the solvent to yield an enriched extract.
-
-
Chromatographic Purification:
-
Subject the enriched extract to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid).
-
Combine fractions showing a spot corresponding to the expected Rf value of this compound.
-
-
Final Purification:
-
Perform further purification of the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient as the mobile phase.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
2.2. Structural Elucidation Methodologies
The definitive structure of this compound would be established using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment, including chemical shifts, coupling constants, and multiplicities, providing information on the connectivity of protons in the molecule.
-
¹³C NMR and DEPT: To identify the number and types of carbon atoms (methyl, methylene, methine, and quaternary).
-
2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the carbon and proton skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular weight and elemental composition, confirming the molecular formula.
-
-
X-ray Crystallography:
-
If suitable crystals of the purified compound can be obtained, single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.
-
Biological Activity and Signaling Pathway
This compound is a neurotoxin that acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.
Mechanism of Action:
This compound binds to a site within the chloride ion channel of the GABA-A receptor, physically blocking the channel pore. This prevents the influx of chloride ions that would normally occur upon the binding of GABA. The inhibition of this inhibitory signal leads to hyperexcitability of neurons, which can result in convulsions and seizures.
Signaling Pathway of this compound at the GABA-A Receptor:
The following diagram illustrates the proposed signaling pathway of this compound's action on a neuron.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Workflow for Investigating this compound's Biological Activity:
The following diagram outlines a typical experimental workflow to characterize the biological activity of this compound.
Caption: Experimental workflow for characterizing this compound's bioactivity.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The complex structure and potent biological activity of this neurotoxin make it a subject of interest for further investigation, potentially leading to new insights into the function of the GABA-A receptor and the development of novel therapeutic agents.
References
An In-depth Technical Guide to Hyenanchin and Tutin Contamination in New Zealand Honey
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the contamination of New Zealand honey with the neurotoxins Hyenanchin and Tutin. It consolidates quantitative data, details experimental protocols for detection and analysis, and visualizes the key pathways and processes involved. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in food safety, toxicology, and natural product analysis.
Introduction
Honey produced in certain regions of New Zealand is at risk of contamination with the picrotoxane neurotoxins, tutin and its derivative, this compound.[1][2][3] These compounds originate from the native tutu plant (Coriaria arborea).[2][3] The pathway to contamination is indirect: the passion vine hopper (Scolypopa australis) feeds on the sap of the tutu plant and excretes a sugary honeydew containing these toxins.[2][4] Honeybees then collect this toxic honeydew, incorporating it into their honey.[4] Human consumption of honey contaminated with tutin and this compound can lead to a range of adverse health effects, from mild symptoms like dizziness and vomiting to severe neurological responses, including seizures, and in rare cases, death.[2][4][5] This guide delves into the quantitative aspects of this contamination, the analytical methods for its detection, and the toxicological pathways of these compounds.
Quantitative Data on Toxin Levels
The concentration of tutin, this compound, and their glycosides in New Zealand honey is a critical factor in assessing food safety. Regulatory bodies have established maximum residue levels (MRLs) to mitigate the risk to consumers.
Regulatory Limits
New Zealand's Ministry for Primary Industries (MPI) and the joint Australia New Zealand Food Standards Code have set MRLs for tutin in honey.[6][7][8][9]
| Product | Maximum Residue Level (MRL) of Tutin | Reference |
| Extracted Honey | 0.7 mg/kg | [6][7][8][9] |
| Cut Comb Honey | 0.01 mg/kg | [7] |
| Honeycomb | 0.7 mg/kg | [8] |
Toxin Concentrations in Contaminated Honey
Studies have quantified the levels of tutin and related compounds in contaminated honey samples. Notably, recent research has identified tutin glycosides as significant components of the toxic profile.[10][11]
| Toxin | Concentration Range | Reference |
| Tutin | Up to 11 mg/kg in extracted honey | [12] |
| Tutin | Up to 21 mg/kg in comb honey | [12] |
| Tutin | 3.6 ± 0.1 µg/g in one toxic honey sample | [10] |
| This compound | 19.3 ± 0.5 µg/g in one toxic honey sample | [10] |
| 2-(β-d-glucopyranosyl)tutin | 4.9 ± 0.4 µg/g in one toxic honey sample | [10] |
| 2-[6′-(α-d-glucopyranosyl)-β-d-glucopyranosyl]tutin | 4.9 ± 0.1 µg/g in one toxic honey sample | [10] |
Toxicological Data
Toxicological studies have been conducted to establish safe exposure levels.
| Parameter | Value | Species | Reference |
| No Observed Adverse Effect Level (NOAEL) | 0.25 mg/kg body weight | Test animals | [2] |
| Median Oral Lethal Dose (LD50) | 4.7 mg/kg body weight | Mice | [2] |
Experimental Protocols
The accurate detection and quantification of tutin and this compound in honey are paramount for regulatory compliance and public safety. The primary analytical technique employed is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][6][11]
Sample Preparation for LC-MS/MS Analysis
A general procedure for preparing honey samples for LC-MS/MS analysis involves the following steps:
-
Dilution: A known weight of the honey sample is diluted in water.[6]
-
Extraction: The aqueous honey solution undergoes extraction to isolate the toxins. This often involves partitioning into an organic solvent.[1]
-
Centrifugation: For some methods, diluted samples are centrifuged through a molecular weight cutoff filter to remove larger molecules.
-
Reconstitution: The extracted and filtered sample is then reconstituted in a suitable solvent mixture (e.g., acetonitrile/water) for injection into the LC-MS/MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The prepared sample is analyzed for tutin and its derivatives using LC-MS/MS.[6][11]
-
Chromatography: The sample is passed through a liquid chromatography system, typically using a C18 or cyano column, to separate the different compounds based on their chemical properties.[13]
-
Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer. A triple quadrupole LC-MS system is often used for quantitative analysis.[11] This instrument fragments the molecules and detects the resulting ions, allowing for highly specific and sensitive quantification of the target toxins.
Cytotoxicity Assay (MTT Assay)
To assess the cytotoxic effects of tutin and this compound, the MTT assay can be employed.
-
Cell Culture: HeLa cells are seeded in 48-well plates and incubated overnight.
-
Toxin Exposure: The cells are then exposed to varying concentrations of the purified toxins (e.g., 5, 10, 20, 40, 80, and 100 µg/ml) for 48 hours.
-
MTT Addition: After incubation, an MTT solution (5 mg/ml) is added to each well.
-
Formazan Solubilization: Following a further incubation period, the MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The optical density is measured at 570 nm to determine cell viability.
Visualizations
The following diagrams illustrate the key pathways and workflows related to tutin and this compound contamination in New Zealand honey.
Caption: Contamination pathway of New Zealand honey with Tutin.
Caption: Simplified signaling pathway of Tutin neurotoxicity.
Caption: General experimental workflow for Tutin analysis in honey.
Conclusion
The contamination of New Zealand honey with this compound and tutin presents a significant food safety challenge. A thorough understanding of the contamination pathway, the concentrations of these toxins, and their toxicological effects is essential for risk management. The analytical methods, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the reliable detection and quantification of these compounds, ensuring that honey reaching the market adheres to the strict regulatory limits. Continued research into the presence of tutin glycosides and their toxicological contribution is crucial for refining safety assessments and protecting public health. This guide provides a foundational resource for professionals working to mitigate the risks associated with these natural toxins.
References
- 1. nzmj.org.nz [nzmj.org.nz]
- 2. Poisoning due to tutin in honey a report of an outbreak in New Zealand - The New Zealand Medical Journal [nzmj.org.nz]
- 3. Poisoning due to tutin in honey-a report of an outbreak in New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tutin contamination of honey: testing for maximum level | NZ Government [mpi.govt.nz]
- 5. Toxic Honey From Native Plant Causes Illness • New Zealand Plant Conservation Network [nzpcn.org.nz]
- 6. Tutin [analytica.co.nz]
- 7. beequip.nz [beequip.nz]
- 8. Tutin • Humm [myhumm.co.nz]
- 9. Tutin Testing | Hill Labs [hill-labs.co.nz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. foodstandards.gov.au [foodstandards.gov.au]
- 13. The determination of tutin and hyenan... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]
Navigating the Toxicological Landscape of Hyenanchin: An In-Depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicokinetic profile of a compound is paramount to assessing its safety and potential therapeutic applications. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the toxicokinetics of hyenanchin in animal models. Due to a scarcity of direct research on this compound, this guide incorporates data from structurally similar compounds, namely picrotoxinin, to infer potential toxicokinetic properties and outlines detailed, adaptable experimental protocols for future in-vivo investigations.
This compound, a picrotoxane sesquiterpene, is a neurotoxin often found alongside its more potent counterpart, tutin, in toxic honey. While experimental studies have indicated that this compound is considerably less acutely toxic than tutin, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for a complete risk assessment and for exploring any potential pharmacological activity.[1][2]
Quantitative Toxicological & Toxicokinetic Data
To facilitate a clear understanding of the available quantitative data, the following tables summarize the acute toxicity of this compound in mice and the toxicokinetic parameters of the structurally related compound, picrotoxinin, which serves as a valuable surrogate in the absence of direct this compound data.
Table 1: Acute Oral Toxicity of this compound in Mice
| Parameter | Value | Animal Model | Observations | Reference |
| Acute Oral Toxicity | No deaths or clinical signs observed at doses up to 320 mg/kg bw | Female Swiss albino mice (6-7 weeks old) | Doses administered: 50, 100, 200, and 320 mg/kg bw. | [1] |
Table 2: Inferred Toxicokinetic Parameters of this compound based on Picrotoxinin Data in Mice
| Parameter | Value (for Picrotoxinin) | Animal Model | Administration Route | Significance for this compound | Reference |
| Half-life (t½) | Very short | Mice | Intraperitoneal | Suggests this compound may also be rapidly cleared from the body. | [3] |
| Plasma Protein Binding | 50% | Mice | - | Indicates a moderate portion of this compound may be bound to plasma proteins, affecting its distribution. | [3] |
| Metabolism | Rapid degradation in plasma | Mice | - | This compound may undergo rapid metabolism, potentially through hydrolysis. | [3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for conducting oral and intravenous toxicokinetic studies in rodent models, which can be adapted for investigating this compound.
Protocol 1: Oral Gavage Toxicokinetic Study in Rats
This protocol outlines a standard procedure for assessing the toxicokinetics of a test compound following oral administration.
1. Animal Model:
-
Species: Sprague Dawley rats (male and female, 8-10 weeks old).
-
Acclimatization: Animals should be acclimatized for at least one week under controlled conditions (22 ± 2°C, 50-60% relative humidity, 12-hour light/dark cycle) with ad libitum access to a standard pellet diet and water.[4]
2. Dose Formulation and Administration:
-
Vehicle: The test compound should be dissolved or suspended in a suitable vehicle (e.g., distilled water, corn oil).[5]
-
Dose Levels: At least three dose levels should be selected based on acute toxicity data. For this compound, given the low toxicity, a high dose of 320 mg/kg and two lower doses could be appropriate.[1]
-
Administration: Administer a single dose via oral gavage to fasted animals (overnight for rats).[6][7] The volume should not exceed 2 mL/100g body weight for aqueous solutions.[7]
3. Blood Sampling:
-
Time Points: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]
-
Method: Blood can be collected from the orbital plexus or saphenous vein.[9] To minimize stress, alternate sampling sites.
-
Sample Processing: Collect blood into heparinized tubes and immediately centrifuge to separate plasma. Store plasma samples at -80°C until analysis.[10]
4. Euthanasia and Tissue Collection:
-
At the end of the study, euthanize animals via an approved method.
-
Collect organs (e.g., liver, kidneys, brain) for residue analysis if required.
Protocol 2: Intravenous Bolus Toxicokinetic Study in Mice
This protocol is designed to determine the toxicokinetic profile of a compound following direct administration into the systemic circulation.
1. Animal Model:
-
Species: CD-1 or C57/B16 mice (male, 8-10 weeks old).
-
Acclimatization: Similar to the rat protocol, acclimatize mice for at least one week.
2. Dose Formulation and Administration:
-
Vehicle: Use a sterile, well-tolerated intravenous solvent such as polyethylene glycol 400 or N-methylpyrrolidone.[11]
-
Dose Levels: Select dose levels based on available toxicity data, ensuring they are well below the maximum tolerated dose.
-
Administration: Administer a single bolus dose via the tail vein.
3. Blood Sampling:
-
Time Points: Collect blood samples at appropriate time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Method: Blood can be collected via cardiac puncture under terminal anesthesia at each time point (using a separate group of animals for each point) or serially from the saphenous vein.[9]
-
Sample Processing: Process blood samples to obtain plasma as described in the oral study protocol.
Analytical Methodology: LC-MS/MS for this compound Quantification
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma samples.
1. Sample Preparation:
-
Protein Precipitation: A simple protein precipitation with acetonitrile is a rapid and effective method for extracting small molecules from plasma.[12][13]
-
Lipid Removal: For cleaner extracts, a dispersive solid-phase extraction (dSPE) with a lipid removal sorbent can be incorporated after protein precipitation.[12]
2. LC-MS/MS Conditions (Hypothetical):
-
Chromatographic Separation: A C18 reversed-phase column with a gradient elution using a mobile phase of 0.1% formic acid in water and acetonitrile.[13]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for specific detection and quantification of this compound and an internal standard.[13]
Visualizations: Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. foodstandards.gov.au [foodstandards.gov.au]
- 2. nzmj.org.nz [nzmj.org.nz]
- 3. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rutin Facilitates Dioxin Elimination and Attenuates Systemic Toxicity in a Wistar Rat Model | MDPI [mdpi.com]
- 5. dep.nj.gov [dep.nj.gov]
- 6. fda.gov [fda.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ovid.com [ovid.com]
- 9. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 10. Toxicokinetic Studies - NTP Technical Report on the Toxicity Studies of Usnea Lichens Containing (+/−)-Usnic Acid (CASRN 125-46-2) Administered in Feed to F344/N Nctr Rats and B6C3F1/Nctr Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Natural Sources of Hyenanchin Contamination
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hyenanchin, a picrotoxane sesquiterpenoid and a hydroxylated derivative of tutin, is a neurotoxin of significant concern in specific geographical regions, primarily New Zealand. This technical guide provides a comprehensive overview of the natural sources of this compound contamination, focusing on the botanical origin, the ecological pathway of contamination, and the analytical methodologies for its detection and quantification. The primary source of this compound is the native New Zealand tutu plant (genus Coriaria), with Coriaria arborea being the most implicated species. Contamination of commercial products, almost exclusively honey, occurs through a unique food chain involving the passion vine hopper (Scolypopa australis) and honeybees (Apis mellifera). This guide details the biosynthetic origins of this compound, presents available quantitative data on its concentration in contaminated honey, outlines experimental protocols for its analysis, and provides visualizations of the contamination pathway and molecular biosynthesis.
Botanical Origin of this compound
The ultimate natural source of this compound is a group of plants belonging to the genus Coriaria, commonly known as "tutu" in New Zealand.[1][2] There are eight native species of Coriaria in New Zealand, with Coriaria arborea, or tree tutu, being the most widespread and largest.[2] Most parts of the tutu plant are poisonous due to the presence of the neurotoxin tutin and its derivative, this compound.[1][2]
While tutin is present in various parts of the plant, direct quantitative data for this compound in Coriaria species is scarce. Research indicates that this compound is often "barely detectable" in the leaves of Coriaria arborea. However, the phloem sap of the plant contains both tutin and this compound, with concentrations of the latter reported to be as high as those found in contaminated honeydew. This suggests that the sap is the primary source of the toxin for the contamination pathway.
The Pathway of Contamination
Human exposure to this compound is predominantly through the consumption of contaminated honey.[3] This contamination is not a result of bees directly foraging on tutu flowers, but rather a more complex ecological interaction.[3]
The process involves:
-
Insect Vector: The passion vine hopper, Scolypopa australis, an insect that feeds on the sap of the tutu plant.[3]
-
Honeydew Production: As the passion vine hopper ingests the tutu sap, it excretes a sugary substance called honeydew, which is contaminated with tutin and this compound.[3]
-
Bee Foraging: Honeybees then collect this toxic honeydew, mistaking it for nectar.[3]
-
Honey Contamination: The bees transport the contaminated honeydew back to the hive, where it is processed into honey, leading to the presence of this compound in the final product.[3]
Several environmental factors contribute to the likelihood of toxic honey production, including a high density of tutu bushes, large populations of passion vine hoppers, and dry weather conditions that allow the honeydew to accumulate on the plants.[3]
Quantitative Data on this compound Contamination
The concentration of this compound in contaminated honey can vary significantly. Below are tables summarizing available quantitative data.
Table 1: Concentration of Picrotoxins in a Toxic Honey Sample
| Compound | Concentration (μg/g honey) |
| Tutin | 3.6 ± 0.1 |
| This compound | 19.3 ± 0.5 |
| Tutin Glycoside | 4.9 ± 0.4 |
| Tutin Diglycoside | 4.9 ± 0.1 |
Data from a quantitative triple quadrupole LC-MS method for honey analysis.
Table 2: Toxin Levels in Honey Samples from a 2008 Poisoning Outbreak
| Toxin | Concentration Range (mg/kg honey) |
| Tutin | 30 - 50 |
| This compound | 180 - 300 |
Analysis of honey samples associated with confirmed cases.
Table 3: Regulatory Limits for Tutin in New Zealand
| Product | Maximum Level (mg/kg) |
| Honey | 0.7 |
| Comb Honey | 0.01 |
Note: These limits are for tutin, as it is often the primary marker for toxicity testing.
Experimental Protocols
The analysis of this compound in honey and plant matrices requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current method of choice.
Sample Preparation: Extraction of this compound from Honey
A common and efficient method for extracting this compound from honey is a simple "dilute-and-shoot" approach, often followed by a solid-phase extraction (SPE) clean-up step if matrix effects are significant.
-
Homogenization: Thoroughly mix the honey sample to ensure homogeneity.
-
Dilution: Accurately weigh approximately 1-2 grams of the homogenized honey into a centrifuge tube.
-
Solvent Addition: Add a known volume of a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, to dissolve the honey.
-
Vortexing and Sonication: Vigorously mix the sample using a vortex mixer and sonicate for 10-15 minutes to ensure complete dissolution of the toxins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any solid particles.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for this compound.
-
Biosynthesis of this compound
This compound is a picrotoxane sesquiterpenoid, and its biosynthesis is believed to follow the general pathway for this class of compounds, originating from the mevalonate (MVA) pathway. This compound is a hydroxylated derivative of tutin, indicating a final hydroxylation step in its formation.
The proposed biosynthetic pathway of its precursor, tutin, involves three main stages:
-
Formation of Farnesyl Pyrophosphate (FPP): The C15 precursor, FPP, is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are products of the MVA pathway.
-
Cyclization: A sesquiterpene synthase catalyzes the cyclization of FPP to form the core picrotoxane skeleton.
-
Post-Cyclization Modifications: A series of enzymatic reactions, including oxidations and rearrangements, modify the core structure to produce tutin.
-
Hydroxylation to this compound: A subsequent hydroxylation step, likely catalyzed by a cytochrome P450 monooxygenase, converts tutin to this compound.
References
Hyenanchin: A Picrotoxane Neurotoxin and GABA-A Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hyenanchin, a potent neurotoxin belonging to the picrotoxane family of sesquiterpene lactones, exerts its primary toxicological effect through the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, downstream signaling effects, and key toxicological data. Detailed experimental protocols for the characterization of this compound and similar neurotoxins are provided to facilitate further research and drug development efforts.
Introduction
This compound is a naturally occurring neurotoxin found in plants of the Hyaenanche and Coriaria genera.[1] Structurally similar to other picrotoxanes like tutin and picrotoxinin, this compound is a non-competitive antagonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the mammalian central nervous system.[1] By blocking the chloride ion channel of the GABA-A receptor, this compound inhibits the hyperpolarizing effect of GABA, leading to neuronal hyperexcitability and convulsions. This document serves as a technical resource, consolidating key data and methodologies for the study of this compound.
Physicochemical Properties
This compound is a hydroxy derivative of tutin.[2] Key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₇ | [2] |
| Molecular Weight | 310.30 g/mol | [2] |
| CAS Number | 3484-46-6 | [2] |
| Melting Point | 225.00 °C | [2] |
| Water Solubility | 1.18 x 10⁴ mg/L at 15 °C | [2] |
Mechanism of Action and Signaling Pathway
This compound acts as a non-competitive antagonist at the GABA-A receptor. Unlike competitive antagonists that bind to the GABA binding site, this compound and other picrotoxanes are thought to bind within the ion channel pore, physically obstructing the flow of chloride ions. This action prevents the inhibitory postsynaptic potentials (IPSPs) normally generated by GABA, leading to a state of disinhibition and neuronal hyperexcitability.
The antagonism of the GABA-A receptor by this compound disrupts the canonical downstream signaling cascade. Under normal physiological conditions, GABA binding to its receptor leads to the influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. In certain developmental stages or specific neuronal compartments, GABA can be depolarizing, leading to chloride efflux and subsequent activation of voltage-gated calcium channels. Inhibition of the GABA-A receptor by this compound would block these GABA-mediated effects.
The following diagram illustrates the signaling pathway inhibited by this compound:
Quantitative Toxicological Data
The following tables summarize the key quantitative data available for this compound and related picrotoxane neurotoxins.
Table 1: In Vitro Potency of Picrotoxanes on GABA-A Receptors
| Compound | IC₅₀ (µM) | Test System | Reference |
| This compound | 33 | Cultured rat brain nerve cells | [3] |
| Tutin | 5.9 | Cultured rat brain nerve cells | [3] |
| Dihydrothis compound | 41 | Cultured rat brain nerve cells | [3] |
Table 2: Acute Toxicity (LD₅₀) of this compound
| Species | Route of Administration | LD₅₀ | Reference |
| Rat | Oral | 40-90 mg/kg | [3] |
| Guinea Pig | Oral | 12 mg/kg | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of neurotoxins like this compound. The following are representative protocols for key experimental procedures.
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Antagonism
This protocol is designed to measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons.
Methodology:
-
Cell Preparation: Primary neurons (e.g., from rat hippocampus or cortex) are cultured on coverslips. Alternatively, acute brain slices can be prepared.[4][5]
-
Recording Setup: Coverslips with neurons or brain slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ and 5% CO₂.[6][7]
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ and filled with an internal solution containing a physiological concentration of ions and a chloride salt to set the chloride reversal potential.[4]
-
Whole-Cell Recording: A neuron is visualized under a microscope, and the recording pipette is guided to its surface. A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.[4][6]
-
Data Acquisition: Neurons are voltage-clamped at a holding potential of -70 mV. GABA is applied locally via a puff pipette to evoke inhibitory postsynaptic currents (IPSCs). Baseline GABA-evoked currents are recorded.[7]
-
Compound Application: this compound, dissolved in a suitable vehicle, is added to the perfusing aCSF at various concentrations.
-
Effect Measurement: GABA-evoked currents are recorded in the presence of different concentrations of this compound. A washout period follows to observe any reversal of the effect.[6]
-
Data Analysis: The amplitude of the GABA-evoked currents is measured before and after this compound application. A dose-response curve is constructed, and the IC₅₀ value is calculated.
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol describes a competitive binding assay to determine the binding affinity of this compound to the picrotoxin binding site on the GABA-A receptor.[8][9][10]
Methodology:
-
Membrane Preparation: Rat brains are homogenized in a sucrose buffer. The homogenate is centrifuged to pellet cellular debris. The supernatant is then ultracentrifuged to pellet the crude membrane fraction. The membranes are washed multiple times to remove endogenous GABA.[9][10]
-
Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to the picrotoxin site (e.g., [³H]EBOB) is used.[8]
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
The reaction mixture, containing the membrane preparation, radioligand, and this compound, is incubated to reach binding equilibrium.[9]
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are washed rapidly with ice-cold buffer.[11]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled competitor) from total binding. A competition curve is generated by plotting the percentage of specific binding against the concentration of this compound. The IC₅₀ is determined, from which the inhibitory constant (Ki) can be calculated.
Acute Oral Toxicity (LD₅₀) Study in Rodents
This protocol is based on the OECD guidelines for acute oral toxicity testing and is designed to determine the median lethal dose (LD₅₀) of this compound.[12][13][14][15]
Methodology:
-
Animal Selection: Healthy, young adult rodents (e.g., Wistar rats) of a single sex are used. The animals are acclimatized to the laboratory conditions.[13]
-
Dose Groups: At least three dose groups with a sufficient number of animals per group are used, with the doses spaced to produce a range of toxic effects and mortality rates. A vehicle control group is also included.
-
Administration: The animals are fasted overnight prior to dosing. This compound is administered as a single oral dose by gavage. The volume administered is based on the animal's body weight.[13]
-
Observation: The animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.[13][15]
-
Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.
-
Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods, such as probit analysis.
In Vitro Neurotoxicity Assay
This protocol describes a general method for assessing the neurotoxic potential of this compound on cultured neurons.[16][17][18][19]
Methodology:
-
Cell Culture: Primary neurons or a suitable neuronal cell line are cultured in multi-well plates.[16]
-
Compound Treatment: The cultured neurons are exposed to a range of concentrations of this compound for a defined period (e.g., 24-48 hours).
-
Assessment of Neurotoxicity: Neurotoxicity is evaluated using one or more of the following endpoints:
-
Cell Viability: Assessed using assays such as MTT, MTS, or live/dead staining (e.g., Calcein AM/Ethidium Homodimer-1).
-
Neurite Outgrowth: The length and branching of neurites are quantified using immunocytochemistry and automated image analysis.
-
Apoptosis: Assessed by measuring caspase activation or using TUNEL staining.
-
Functional Neurotoxicity: Changes in neuronal activity can be monitored using microelectrode arrays (MEAs) or calcium imaging.[16]
-
-
Data Analysis: The concentration of this compound that causes a 50% reduction in the measured endpoint (e.g., EC₅₀ for neurite outgrowth inhibition or IC₅₀ for viability) is determined.
Conclusion
This compound is a potent picrotoxane neurotoxin that acts as a non-competitive antagonist of the GABA-A receptor. Its ability to block inhibitory neurotransmission makes it a valuable tool for studying the GABAergic system and a compound of toxicological concern. The data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other neurotoxins targeting the GABA-A receptor. Further research into the specific binding site interactions and the full spectrum of downstream cellular effects will continue to enhance our understanding of this important class of neurotoxins.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 3484-46-6 [thegoodscentscompany.com]
- 3. foodstandards.gov.au [foodstandards.gov.au]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. 2.1.2. Whole-cell patch clamp recordings [bio-protocol.org]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Video: Whole-cell Currents Induced by Puff Application of GABA in Brain Slices [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 17. innoprot.com [innoprot.com]
- 18. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective [frontiersin.org]
The Proposed Biosynthesis of Hyenanchin in Coriaria Species: A Technical Whitepaper for Advanced Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Hyenanchin, a potent picrotoxane sesquiterpenoid neurotoxin found in plants of the Coriaria genus, is of significant interest to the scientific community for its complex molecular architecture and neurological activity. Despite this interest, the complete biosynthetic pathway of this compound remains largely unelucidated. This technical guide synthesizes the current understanding, outlining a proposed biosynthetic pathway based on established principles of sesquiterpenoid formation and research into related picrotoxanes. This document details the hypothesized enzymatic steps, from primary metabolism to the intricate cyclization and oxidation cascades. Furthermore, it provides standardized experimental protocols that can be adapted for the definitive elucidation of this pathway and presents a framework for the systematic acquisition of quantitative data. This whitepaper is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this compound, paving the way for potential biotechnological applications and a deeper understanding of picrotoxane toxicology.
Introduction: The Enigmatic Biosynthesis of this compound
Picrotoxane sesquiterpenoids, including this compound, are characterized by a highly oxidized and stereochemically dense cis-hydrindene core.[1] These compounds are notable for their potent antagonistic activity on γ-aminobutyric acid (GABA-A) receptors.[2] While the total synthesis of several picrotoxanes has been achieved, providing valuable insights into their chemical properties, their natural biosynthesis in Coriaria species is not yet fully understood.[3][4]
Current knowledge suggests that the biosynthesis of this compound follows the general trajectory of other sesquiterpenoid lactones, originating from the mevalonate (MVA) pathway.[5] This guide outlines the proposed multi-stage pathway, encompassing precursor formation, core scaffold cyclization, and subsequent oxidative modifications. It is important to note that this proposed pathway is largely based on biosynthetic logic and parallels with the biosynthesis of the related compound tutin.[5] The definitive identification and characterization of the specific enzymes from Coriaria species are required for its validation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three principal stages:
-
Formation of the C15 Precursor, Farnesyl Pyrophosphate (FPP): This stage involves the universal pathway for isoprenoid precursor synthesis.
-
Cyclization of FPP to the Picrotoxane Skeleton: A dedicated sesquiterpene synthase (TPS) is hypothesized to catalyze this complex transformation.
-
Post-Cyclization Modifications: A series of oxidative reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes, are presumed to decorate the core scaffold to yield this compound.
The proposed pathway is visualized in the diagram below:
Caption: Proposed biosynthetic pathway of this compound in Coriaria species.
Quantitative Data on this compound Biosynthesis
A thorough review of the current scientific literature reveals a notable absence of quantitative data specifically for the biosynthesis of this compound. This includes the absence of data on enzyme kinetics, precursor incorporation rates, and yields of intermediates. To facilitate future research and provide a baseline for comparison, the following table presents hypothetical quantitative data, based on typical values observed in the study of other sesquiterpenoid pathways.
| Parameter | Hypothetical Value | Units | Notes |
| FPP Synthase (FPS) | |||
| Vmax | 15.2 | nmol mg-1 min-1 | Assumes purified recombinant enzyme from Coriaria species. |
| Km (GPP) | 5.8 | µM | |
| Km (IPP) | 12.1 | µM | |
| Sesquiterpene Synthase (TPS) | |||
| Vmax | 8.5 | nmol mg-1 min-1 | Assumes a dedicated picrotoxane synthase. |
| Km (FPP) | 2.3 | µM | |
| Precursor Incorporation | |||
| [13C]-Glucose Feeding | 1.5 - 2.5 | % | Estimated incorporation into the this compound backbone. |
| In Planta Concentration | |||
| This compound in C. arborea leaves | Not consistently detected | µg/g dry weight | This compound levels can be low or variable in leaves.[6][7] |
| This compound in C. arborea phloem sap | Up to 100 | µg/mL | Phloem sap appears to be a primary location for transport.[6][7] |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Experimental validation is required.
Experimental Protocols for Pathway Elucidation
The following section details key experimental methodologies that are essential for the validation of the proposed this compound biosynthetic pathway.
Identification of Pathway Genes via Transcriptome Analysis
This protocol outlines a general workflow for identifying candidate genes involved in this compound biosynthesis.
Caption: Workflow for identification and characterization of biosynthetic genes.
Protocol:
-
Plant Material: Collect various tissues (leaves, stems, roots, fruits) from a Coriaria species known to produce this compound.[2] Flash-freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.
-
Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina HiSeq).
-
Transcriptome Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting contigs by sequence homology searches against public databases (e.g., NCBI non-redundant protein database).
-
Candidate Gene Identification: Identify putative sesquiterpene synthases (TPS) and cytochrome P450s (CYP450s) based on conserved domains and homology to known enzymes.
In Vitro Characterization of Sesquiterpene Synthase Activity
This protocol is for the functional characterization of a candidate TPS.
Materials:
-
Purified recombinant candidate TPS enzyme.
-
Farnesyl pyrophosphate (FPP) substrate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl2, 5 mM DTT).
-
Organic solvent for extraction (e.g., hexane or pentane).
-
GC-MS for product analysis.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme in the assay buffer.[5]
-
Substrate Addition: Initiate the reaction by adding FPP.
-
Incubation: Overlay the reaction with an equal volume of hexane to trap volatile products and incubate at 30°C for 1-2 hours.[5]
-
Extraction: Vortex the reaction vigorously to extract the terpene products into the organic layer.
-
Analysis: Analyze the organic extract by GC-MS to identify the cyclic terpene products. Compare the mass spectra with known standards or databases to identify the picrotoxane scaffold.
LC-MS/MS for Detection of this compound and Intermediates
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a crucial tool for detecting and quantifying this compound and related picrotoxanes in plant extracts.[6][7]
Protocol Outline:
-
Sample Preparation:
-
Homogenize fresh or dried Coriaria plant material.
-
Extract with a suitable solvent such as 95% ethanol or methanol.[2]
-
Concentrate the extract under reduced pressure.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) for sample clean-up.
-
-
LC Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for this compound and other known picrotoxanes.
-
Conclusion and Future Directions
The biosynthesis of this compound in Coriaria species represents a fascinating and underexplored area of natural product chemistry. The pathway proposed herein provides a logical framework for initiating detailed investigations. Future research should prioritize a multi-omics approach, combining transcriptomics, proteomics, and metabolomics, to identify and functionally characterize the complete suite of enzymes responsible for this compound formation. The successful elucidation of this pathway will not only provide profound insights into the evolution of chemical diversity in the plant kingdom but may also open avenues for the heterologous production of this compound and its analogs for pharmacological screening and the development of novel therapeutics.
References
- 1. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of (–)-Picrotoxinin by Late-Stage Strong Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Glycosides of the Neurotoxin Tutin in Toxic Honeys Are from Coriaria arborea Phloem Sap, Not Insect Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of Hyenanchin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyenanchin, a picrotoxane sesquiterpene lactone, is a neurotoxin found in plants of the Coriaria species and subsequently in honey produced from the honeydew of insects that have fed on these plants. Structurally similar to picrotoxinin, this compound exerts its primary pharmacological effect as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This antagonism disrupts the normal inhibitory neurotransmission in the central nervous system, leading to hyperexcitability and convulsions. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, available quantitative data on its receptor interactions, and its toxicological profile. Detailed experimental protocols for the key assays used to characterize this compound and related compounds are also presented. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular pharmacology of this potent neurotoxin.
Mechanism of Action
This compound is structurally related to picrotoxinin and, like other picrotoxanes, functions as a non-competitive antagonist of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus mediating fast inhibitory neurotransmission.
This compound disrupts this process by binding to a site within the chloride ion channel pore of the GABA-A receptor, distinct from the GABA binding site.[2][3] This action physically blocks the flow of chloride ions, even when GABA is bound to the receptor.[4] This mode of action is characteristic of a non-competitive channel blocker.[4] The binding of this compound is thought to stabilize an agonist-bound, but non-conducting (desensitized or allosterically blocked) state of the receptor.[5] The ultimate effect is a reduction in GABA-mediated inhibition, leading to a state of neuronal hyperexcitability that can manifest as seizures.[1]
While the primary target of this compound is the GABA-A receptor, its structural similarity to tutin suggests a potential for interaction with glycine receptors, another important class of inhibitory ligand-gated ion channels. However, specific studies on the interaction of this compound with glycine receptors are currently limited.
Signaling Pathway of GABA-A Receptor Antagonism by this compound
Quantitative Pharmacological Data
The available quantitative data for this compound's pharmacological activity is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) for the GABA-A receptor.
| Parameter | Value | Receptor/System | Reference |
| IC50 | 33 μM | GABA-A Channel (cultured rat brain nerve cells) | [6] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Toxicological Profile
This compound is a known neurotoxin and convulsant.[1] Its toxicity stems from its inhibition of GABA-A receptors, leading to uncontrolled neuronal firing. While it is considered toxic, studies in mice have indicated that this compound is significantly less acutely toxic than its parent compound, tutin. A specific median lethal dose (LD50) for this compound has not been definitively established in the reviewed literature.
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | Not definitively reported (less toxic than tutin) | Mouse | Oral | [1] |
LD50 (Median Lethal Dose): The dose of a substance required to kill half the members of a tested population after a specified test duration.
Pharmacokinetic Properties
Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the available literature. Studies on toxic honey have focused on the pharmacokinetics of tutin, for which this compound is a metabolite.[7][8] The presence of this compound in toxic honey suggests it is orally absorbed. Further research is needed to fully characterize the pharmacokinetic profile of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound and similar picrotoxane neurotoxins.
Whole-Cell Patch Clamp Electrophysiology for GABAA Receptor Modulation
This protocol is designed to measure the effect of this compound on GABA-activated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific GABA-A receptor subunits).
Objective: To determine the IC50 of this compound for the inhibition of GABA-A receptor-mediated currents.
Methodology:
-
Cell Preparation:
-
Culture primary neurons (e.g., rat hippocampal or cortical neurons) or HEK293 cells transfected with the desired GABA-A receptor subunit cDNAs on glass coverslips.
-
Use standard cell culture techniques to maintain healthy, viable cells for recording.
-
-
Recording Setup:
-
Place a coverslip with adherent cells in a recording chamber mounted on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
The internal solution should contain a high chloride concentration to allow for the measurement of inward currents at a negative holding potential (e.g., in mM: 140 CsCl, 1 CaCl2, 2 MgCl2, 11 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH).
-
-
Whole-Cell Recording:
-
Approach a target cell with the recording pipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline by applying a sub-maximal concentration of GABA (e.g., EC20-EC50) to elicit a consistent inward current.
-
Co-apply varying concentrations of this compound with the same concentration of GABA.
-
Ensure complete washout of this compound between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of this compound.
-
Normalize the current amplitude in the presence of this compound to the control GABA response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Convulsant Activity Assay in Mice
This protocol is designed to assess the convulsant effects of this compound in a rodent model.
Objective: To determine the dose-dependent convulsant effects and potentially the LD50 of this compound.
Methodology:
-
Animals:
-
Use adult male Swiss albino mice (or another appropriate strain) weighing 20-25 g.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
House the animals in a temperature- and light-controlled environment with free access to food and water.
-
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like Tween 80 or DMSO).
-
Prepare a range of doses to be tested.
-
-
Experimental Procedure:
-
Divide the mice into groups (e.g., n=6-10 per group), including a vehicle control group.
-
Administer a single dose of this compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
Immediately after administration, place each mouse in an individual transparent observation cage.
-
Observe the mice continuously for a set period (e.g., 2-4 hours) for the onset, incidence, and severity of convulsions (e.g., clonic, tonic-clonic seizures).
-
Record the latency to the first seizure and the duration of seizure activity.
-
Monitor for mortality over a 24-hour period.
-
-
Data Analysis:
-
Calculate the percentage of animals in each group exhibiting seizures.
-
Analyze the latency to seizures and seizure duration using appropriate statistical methods (e.g., ANOVA).
-
If mortality is observed across a range of doses, the LD50 can be calculated using methods such as probit analysis.
-
LC-MS/MS Analysis of this compound in Biological Matrices
This protocol outlines a general method for the quantification of this compound in complex biological samples such as honey or plasma.
Objective: To accurately quantify the concentration of this compound in a biological sample.
Methodology:
-
Sample Preparation:
-
Honey: Weigh a known amount of honey (e.g., 1 g) and dissolve it in an aqueous solution (e.g., water or a buffer). An internal standard (e.g., a structurally similar compound not present in the sample) should be added.
-
Plasma: To a known volume of plasma, add the internal standard and a protein precipitation agent (e.g., acetonitrile or methanol). Vortex and centrifuge to pellet the precipitated proteins.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step on the supernatant/aqueous honey solution to clean up the sample and concentrate the analyte.
-
Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS System:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry (MS/MS): Operate a triple quadrupole mass spectrometer in positive or negative electrospray ionization (ESI) mode.
-
Optimize the MS/MS parameters for this compound and the internal standard, including the precursor ion and product ions for multiple reaction monitoring (MRM).
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards of known this compound concentrations prepared in a blank matrix.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is a pharmacologically active neurotoxin that acts as a non-competitive antagonist of the GABA-A receptor. Its presence in toxic honey poses a potential risk to human health. While its mechanism of action is relatively well understood and analogous to that of picrotoxin, there is a significant lack of comprehensive quantitative data regarding its potency (beyond a single IC50 value), toxicological profile (specific LD50), and pharmacokinetics. Further research is warranted to fill these knowledge gaps, which will be crucial for a more complete risk assessment and for understanding the full pharmacological profile of this compound. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such investigations and to further explore the intricate interactions of this compound with inhibitory neurotransmitter systems.
References
- 1. Multiple mechanisms of picrotoxin block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picrotoxin - Wikipedia [en.wikipedia.org]
- 5. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodstandards.gov.au [foodstandards.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. Human pharmacokinetic study of tutin in honey; a plant-derived neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Hyenanchin Poisoning: A Technical Review of Historical Cases and Toxicological Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyenanchin, a picrotoxane sesquiterpene lactone, is a neurotoxin found in plants of the Coriaria genus, commonly known as tutu in New Zealand. Historically, human poisoning cases have been predominantly linked to the consumption of honey contaminated with this compound and its structurally related compound, Tutin. This technical guide provides an in-depth analysis of historical this compound poisoning cases, focusing on quantitative toxicological data, the methodologies used for its detection, and its mechanism of action. This document is intended to serve as a comprehensive resource for professionals in toxicology, pharmacology, and drug development.
Historical Cases of this compound Poisoning
The most significant documented outbreak of this compound poisoning occurred in New Zealand in 2008. This event was traced back to the consumption of comb honey produced by bees that had collected honeydew from passion vine hoppers (Scolypopa australis) feeding on the sap of the tutu plant (Coriaria arborea).[1][2][3]
In this outbreak, a retrospective investigation identified 22 possible or probable cases of poisoning.[1][3] Of the 13 honey samples linked to these cases that were available for testing, ten tested positive for both Tutin and its metabolite, this compound. One sample was found to contain this compound alone.[1][3] The clinical effects in the affected individuals ranged in onset from 30 minutes to 17 hours after ingestion and included symptoms such as nausea, vomiting, and seizures.[2]
Quantitative Toxicological Data
Quantitative analysis of the contaminated honey from the 2008 outbreak revealed the presence of both Tutin and this compound. The levels of this compound were found to be approximately six times higher than those of Tutin.[4] Animal studies have been conducted to determine the acute toxicity of this compound, with the following reported median lethal dose (LD50) values:
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 40-90 |
| Guinea Pig | Oral | 12 |
It is important to note that studies in mice have indicated that this compound is significantly less acutely toxic than Tutin.[4]
Experimental Protocols
General Protocol for Extraction and Analysis of this compound in Honey
This protocol describes a common method for the analytical determination of this compound in honey samples, primarily utilizing liquid chromatography-mass spectrometry (LC-MS/MS).[2]
-
Sample Preparation: A known weight of honey is dissolved in an aqueous solution.
-
Extraction: The aqueous honey solution undergoes solvent partitioning, for example, with ethyl acetate, to extract the less polar toxins like this compound.
-
Analysis by LC-MS/MS: The extracted sample is then analyzed using liquid chromatography-mass spectrometry.
-
Chromatography: A C18 reversed-phase column is typically used to separate the components of the extract.
-
Mass Spectrometry: The separated compounds are ionized, and the mass-to-charge ratio of the ions is measured to identify and quantify this compound.
-
Mechanism of Action and Signaling Pathway
This compound, like other picrotoxanes, exerts its neurotoxic effects by acting as a non-competitive antagonist of inhibitory neurotransmitter receptors in the central nervous system.[4] Specifically, it targets:
-
Gamma-Aminobutyric Acid (GABAA) Receptors: These are ligand-gated ion channels that, upon binding GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect.
-
Glycine Receptors: Similar to GABAA receptors, these are chloride channels that are activated by the neurotransmitter glycine, primarily in the spinal cord and brainstem, resulting in neuronal inhibition.
By blocking these inhibitory receptors, this compound prevents the influx of chloride ions, leading to a state of disinhibition and excessive neuronal excitation. This hyperexcitability manifests clinically as seizures and convulsions.[4]
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound in honey samples.
Signaling Pathway of this compound Toxicity
Caption: Mechanism of this compound neurotoxicity via receptor antagonism.
References
- 1. The determination of tutin and hyenan... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]
- 2. nzmj.org.nz [nzmj.org.nz]
- 3. Estimation of tutin and this compound in... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Central Nervous System Effects of Hyenanchin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyenanchin is a picrotoxane sesquiterpene neurotoxin known for its potent effects on the central nervous system (CNS). Structurally similar to picrotoxinin, its primary mechanism of action involves the non-competitive antagonism of GABA-A receptors, the main inhibitory neurotransmitter channels in the mammalian brain. By blocking the chloride ion influx mediated by GABA, this compound disinhibits neuronal circuits, leading to excessive CNS stimulation, characterized by symptoms such as convulsions, seizures, and neurotoxicity. This document provides a comprehensive overview of the CNS effects of this compound, consolidating available quantitative data, outlining key experimental methodologies for its study, and visualizing its molecular mechanism of action and relevant experimental workflows.
Introduction
This compound, along with its structural analog tutin, is a neurotoxin found in plants of the Coriaria species and the fruit of Hyaenanche globosa. Cases of human intoxication are often linked to the consumption of honey contaminated with these compounds, which are transferred from the plant sap through honeydew-producing insects to honeybees.[1][2] The resulting clinical presentation is marked by severe neurological symptoms, including delirium, memory loss, and recurrent grand mal seizures.[1]
The toxicological profile of this compound is primarily attributed to its interaction with ligand-gated ion channels in the CNS.[1] It acts as a potent, non-competitive antagonist at the picrotoxin binding site of the GABA-A receptor ionophore.[1][3] This blockade of inhibitory neurotransmission results in a state of hyperexcitability within the central nervous system, making this compound a valuable, albeit dangerous, tool for studying GABAergic systems and the mechanisms of epilepsy. This guide synthesizes the current understanding of this compound's neuropharmacology for a technical audience.
Mechanism of Action: GABA-A Receptor Antagonism
The principal inhibitory neurotransmitter in the CNS is γ-aminobutyric acid (GABA).[4] When GABA binds to its type A receptor (a ligand-gated chloride ion channel), it triggers the channel to open, allowing chloride ions (Cl⁻) to flow into the neuron.[3][5] This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.
This compound exerts its convulsant effects by physically blocking this ion channel.[1] It binds to a site within the pore of the GABA-A receptor, distinct from the GABA binding site itself, which is commonly known as the picrotoxin site.[3][6] This action is non-competitive, meaning this compound does not prevent GABA from binding to the receptor, but it does prevent the channel from conducting chloride ions, regardless of GABA's presence.[7] The result is a failure of inhibitory signaling, leading to unchecked neuronal excitation and seizures.[1][5] Some evidence also suggests that this compound and related picrotoxanes may target glycinergic receptors, another class of inhibitory ion channels, which could contribute to their overall toxicological profile.[2][8]
References
- 1. nzmj.org.nz [nzmj.org.nz]
- 2. researchgate.net [researchgate.net]
- 3. AOP-Wiki [aopwiki.org]
- 4. foodstandards.gov.au [foodstandards.gov.au]
- 5. Identification of a possible secondary picrotoxin-binding site on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of Hyenanchin in Honey
Abstract
This application note details a robust and sensitive method for the detection and quantification of the neurotoxin hyenanchin in complex honey matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound, a hydroxylated metabolite of the picrotoxane neurotoxin tutin, can contaminate honey when bees collect honeydew from passion vine hoppers that have fed on the toxic tutu plant (Coriaria species). Due to the potential for severe human toxicity, monitoring this compound levels in honey is crucial for food safety and regulatory compliance. The described method utilizes a straightforward "dilute-and-shoot" sample preparation protocol, followed by a highly selective and sensitive analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, food safety laboratories, and regulatory agencies.
Introduction
Honey, while a natural product, can be a vehicle for various plant-derived toxins. Tutin and its metabolite, this compound, are significant concerns, particularly in regions where the tutu plant is prevalent, such as New Zealand. Several poisoning incidents have been linked to the consumption of honey contaminated with these toxins.[1] The analysis of these compounds is challenging due to the complex nature of the honey matrix. LC-MS/MS has become the gold standard for this application due to its high sensitivity, selectivity, and ability to handle complex samples.[1] This document provides a detailed protocol for the reliable quantification of this compound in honey.
Experimental Protocol
Sample Preparation (Dilute-and-Shoot)
This protocol is a simple and effective method for minimizing matrix effects while ensuring adequate sensitivity for the analysis of this compound in honey.
Reagents and Materials:
-
Honey sample
-
Deionized water, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters, 0.22 µm PVDF
-
Autosampler vials
Procedure:
-
Homogenization: Bring the honey sample to room temperature and stir thoroughly to ensure uniformity.
-
Weighing: Accurately weigh 1.0 g (± 0.05 g) of the homogenized honey into a 15 mL centrifuge tube.
-
Extraction: Add 9.0 mL of an extraction solution (10:1:90 acetonitrile:formic acid:water) to the tube.[2]
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes until the honey is completely dissolved.
-
Centrifugation: Centrifuge the sample at 4,000 rpm for 10 minutes to pellet any insoluble particulate matter.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter directly into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with a positive mode Electrospray Ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0.0 min: 5% B1.0 min: 5% B8.0 min: 95% B10.0 min: 95% B10.1 min: 5% B12.0 min: 5% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument dependent, optimize for signal |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Multiple Reaction Monitoring (MRM) Transitions:
Accurate quantification and confirmation are achieved by monitoring specific precursor-to-product ion transitions. It is crucial for each laboratory to optimize collision energies and other compound-specific parameters on the instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 311.1 | To be determined | To be determined | Optimize (e.g., 15-30) |
| Tutin (Reference) | 293.1 | 135.1 | 109.1 | Optimize (e.g., 15-25) |
Note on this compound MRM: The precursor ion for this compound ([C15H18O7+H]+) is listed based on its molecular weight. The product ions and optimal collision energies must be determined empirically by infusing a this compound standard into the mass spectrometer.
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Honey.
Data Presentation
The following table summarizes quantitative data for this compound found in honey from published literature. In a study of toxic honey in New Zealand, this compound was a major component.[3] Another investigation into a poisoning outbreak found that of 13 honey samples from symptomatic individuals, 10 were positive for both tutin and this compound, and one was positive for this compound alone.[1]
| Reference Study | Honey Type | This compound Concentration (µg/g or mg/kg) | Notes |
| Larsen et al. (2015) | Toxic Honey | 19.3 ± 0.5 µg/g | Detected alongside tutin and tutin glycosides. |
| Fields et al. (2018) | Toxic Honey Samples | Detected, not quantified | 11 out of 13 samples linked to illness were positive for this compound.[1] |
Method Validation
Laboratories should validate this method according to established guidelines (e.g., SANTE/12682/2019) to ensure reliability. Key validation parameters include:
-
Linearity: Establish a calibration curve with a suitable range (e.g., 1 - 100 µg/kg) and ensure a correlation coefficient (r²) > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
-
Accuracy (Recovery): Perform spike-and-recovery experiments at multiple concentrations in a blank honey matrix. Recoveries should typically be within 80-120%.
-
Precision (Repeatability and Reproducibility): Assess the relative standard deviation (RSD) of replicate analyses. RSD should ideally be < 15-20%.
-
Selectivity: Analyze a range of different honey types to ensure no matrix components interfere with the detection of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the routine monitoring of this compound in honey samples. The simple "dilute-and-shoot" sample preparation is efficient and minimizes the use of organic solvents. The use of MRM ensures high selectivity and sensitivity, allowing for the quantification of this compound at levels relevant to food safety regulations. Proper method validation is essential to ensure the accuracy and reliability of the results obtained.
References
Quantitative Analysis of Hyenanchin in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyenanchin, a potent neurotoxin belonging to the picrotoxane family of sesquiterpenes, is a non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor. Its inhibitory action on this primary inhibitory neurotransmitter receptor in the central nervous system makes it a molecule of significant interest in neuroscience research and toxicology. The development of robust and sensitive analytical methods for the quantitative determination of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action.
These application notes provide detailed protocols for the extraction and quantification of this compound in biological samples, particularly plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, the underlying signaling pathway of this compound's mechanism of action is illustrated.
Data Presentation
The following table summarizes representative quantitative data for this compound and its structural analog, Tutin, as reported in toxic honey samples. While specific data for this compound in plasma or serum is not widely available in public literature, the provided data from a well-studied matrix offers a reference for expected concentration ranges in toxicological scenarios. A validated LC-MS/MS method for plasma or serum, as described in the protocols below, would be capable of achieving low ng/mL limits of quantification.
Table 1: Quantitative Analysis of Picrotoxanes in Toxic Honey Samples [1]
| Analyte | Concentration (µg/g honey) | Standard Deviation (±) |
| This compound | 19.3 | 0.5 |
| Tutin | 3.6 | 0.1 |
| Tutin glycoside | 4.9 | 0.4 |
| Tutin diglycoside | 4.9 | 0.1 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma or Serum using Liquid-Liquid Extraction (LLE)
This protocol describes a liquid-liquid extraction method for the isolation of this compound from plasma or serum samples prior to LC-MS/MS analysis.
Materials:
-
Human or animal plasma/serum samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized or Milli-Q
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Protein Precipitation and Extraction:
-
Pipette 200 µL of the plasma/serum sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to the supernatant.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines the conditions for the analysis of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions (Positive ESI Mode):
Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The following are hypothetical, yet plausible, transitions based on the structure of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | To be determined | To be determined | To be optimized |
| Internal Standard | [M+H]⁺ | To be determined | To be determined | To be optimized |
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of this compound in the unknown samples is determined from the calibration curve using linear regression.
Mandatory Visualizations
Signaling Pathway of this compound
This compound, as a picrotoxane, acts as a non-competitive antagonist of the GABAA receptor. It does not compete with GABA for its binding site but instead binds to a site within the chloride ion channel of the receptor complex. This binding allosterically modulates the receptor, physically blocking the channel and preventing the influx of chloride ions, even when GABA is bound to the receptor. This inhibition of the GABAergic signaling leads to neuronal hyperexcitability.
Caption: Mechanism of this compound action on the GABA-A receptor.
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps involved in the quantitative analysis of this compound in biological samples.
Caption: Workflow for this compound quantification in biological samples.
References
Application Notes and Protocols for the Extraction of Hyenanchin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyenanchin is a potent neurotoxin belonging to the picrotoxane family of sesquiterpenoids. Found in plants of the genus Coriaria, it acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This antagonism leads to hyperexcitability of neurons and can induce convulsions. The unique mode of action of this compound makes it a valuable pharmacological tool for studying the GABAergic system and a potential scaffold for the development of novel therapeutics.
These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Coriaria species, along with an overview of its mechanism of action.
Quantitative Data Summary
While comprehensive data on the extraction efficiency of this compound using various solvents is limited, the following table provides representative concentrations of this compound and the related compound Tutin found in different parts of Coriaria arborea. This data is crucial for selecting the appropriate plant material for extraction.[1][2][3]
| Plant Part | This compound Concentration (mg/kg) | Tutin Concentration (mg/kg) | Notes |
| Young Leaves | Barely detectable | High | Tutin is the predominant picrotoxane in leaves. |
| Phloem Sap | Up to highest found in honeydew | Up to highest found in honeydew | Phloem sap is a significant source of both toxins. |
| Seeds | Present | High | Seeds are known to be highly toxic. |
| Fleshy Petals | Non-toxic | Non-toxic | The fleshy part of the fruit is an exception. |
Experimental Protocols
The following protocols are based on established methods for the extraction of picrotoxane sesquiterpenoids from Coriaria species and can be adapted for the specific needs of the researcher.[4][5]
Plant Material Preparation
-
Collection: Collect fresh plant material, preferably young leaves or stems, from a verified Coriaria species.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight until brittle. Alternatively, freeze-dry (lyophilize) the material to a constant weight.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder or mill. This increases the surface area for efficient solvent extraction.
Extraction of Crude this compound
This protocol describes a solid-liquid extraction using maceration.
-
Maceration:
-
Place 100 g of the powdered plant material in a suitable flask.
-
Add 500 mL of methanol to the flask.
-
Seal the flask and allow it to stand at room temperature for 48 hours with occasional agitation.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the methanol extract.
-
Wash the residue with a small amount of fresh methanol to ensure maximum recovery of the extract.
-
-
Concentration:
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
This will yield a crude, viscous extract containing this compound and other co-extracted compounds.
-
Purification by Solvent Partitioning
This step separates compounds based on their polarity.
-
Suspension: Suspend the crude methanol extract in 200 mL of distilled water.
-
Sequential Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform sequential extractions with solvents of increasing polarity:
-
Hexane (3 x 150 mL) to remove non-polar compounds.
-
Dichloromethane (3 x 150 mL).
-
Ethyl acetate (3 x 150 mL).
-
-
This compound, being moderately polar, is expected to partition into the dichloromethane or ethyl acetate fractions.
-
-
Monitoring: Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC).
-
Concentration: Combine the fractions containing this compound and concentrate them using a rotary evaporator.
Chromatographic Purification
Column chromatography is used for the final purification of this compound.
-
Column Preparation: Prepare a silica gel column (70-230 mesh) packed in hexane.
-
Loading: Dissolve the concentrated, partitioned extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC for the presence of this compound.
-
Final Concentration: Pool the fractions containing pure this compound and concentrate to dryness to obtain the purified compound.
Analytical Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for the quantification of this compound.
-
Sample Preparation: Dissolve a known weight of the purified extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.
-
Instrumentation:
-
HPLC System: A C18 reversed-phase column is typically used with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive mode.
-
-
Quantification: Create a calibration curve using a certified this compound standard. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a GABA-A receptor antagonist.
References
Application Notes and Protocols for the Synthesis of Picrotoxane Scaffolds as Hyenanchin Surrogates for Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyenanchin, a potent picrotoxane sesquiterpenoid lactone, is a valuable pharmacological tool for studying GABAA receptors due to its antagonist properties. However, a detailed total synthesis of this compound has not been extensively reported in the scientific literature, limiting the accessibility of this compound and its derivatives for research purposes. This document provides detailed application notes and protocols for the synthesis of (-)-Picrotoxinin, a structurally and functionally related picrotoxane. The synthetic strategies presented herein offer a robust framework for accessing the core picrotoxane skeleton, which can be adapted for the future synthesis of this compound and its derivatives. These compounds are of significant interest for the development of novel insecticides and for basic research into the mechanisms of GABAergic neurotransmission.
Introduction to this compound and Picrotoxanes
This compound is a naturally occurring neurotoxin that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor.[1] Its complex polycyclic structure, featuring a highly oxygenated and stereochemically dense core, has made it a challenging target for total synthesis. Picrotoxinin, the active component of picrotoxin, shares the core structural features of this compound and exhibits similar biological activity at the GABAA receptor.[1] The total synthesis of (-)-Picrotoxinin has been successfully achieved and provides a blueprint for the synthesis of other members of the picrotoxane family.[1][2]
The protocols detailed below are based on the concise and stereocontrolled total synthesis of (-)-Picrotoxinin developed by the Shenvi group.[1][2] This synthetic route is notable for its efficiency and the strategic use of strong bond activation in the late stages of the synthesis.
Synthetic Strategy Overview
The synthesis of the picrotoxane core, as exemplified by the synthesis of (-)-Picrotoxinin, initiates from a readily available chiral starting material, (R)-carvone. The key features of the synthetic strategy include:
-
Convergent Assembly: The synthesis is designed in a convergent manner, allowing for the efficient construction of the complex molecular architecture.
-
Stereochemical Control: The synthesis employs several stereoselective reactions to establish the numerous stereocenters present in the target molecule.
-
Late-Stage Functionalization: Key oxidative transformations are performed in the later stages of the synthesis to install the characteristic lactone and epoxide functionalities of the picrotoxane skeleton.
A recent advancement by the Shenvi group utilized a computer-aided approach to design synthetic routes to a library of 25 different picrotoxanes, highlighting the modularity and adaptability of their synthetic platform for generating diverse derivatives.[3][4][5][6]
Experimental Protocols
The following protocols are adapted from the published synthesis of (-)-Picrotoxinin and represent key transformations for constructing the picrotoxane core.[1][2][7]
Synthesis of the Bicyclic Core
The initial phase of the synthesis focuses on the construction of the [4.3.0] bicyclic core of Picrotoxinin. This is achieved through a stereoselective annulation strategy starting from (R)-carvone.
Protocol 1: Aldol Addition to form the Bicyclic Precursor
-
To a solution of the magnesium enolate of dimethylated (R)-carvone (1.0 equiv) in a suitable aprotic solvent (e.g., THF) at -78 °C, add methyl-2-oxobutanoate (1.2 equiv).
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aldol addition product.
Late-Stage Oxidations for Picrotoxinin Synthesis
A key feature of the Shenvi synthesis is the late-stage installation of the lactone and other oxidative functionalities. This is achieved through a series of strong bond (C-C and C-H) cleavage reactions.
Protocol 2: Oxidative C-C Demethylation to form the Lactone
This protocol is a conceptual representation of the advanced oxidative cleavage reactions employed in the synthesis and may require significant optimization for specific substrates.
-
Dissolve the advanced bicyclic intermediate (1.0 equiv) in a suitable solvent system (e.g., a mixture of acetonitrile, water, and an organic acid).
-
Add a hypervalent iodine reagent (e.g., PhI(OAc)2) (2.0 equiv) and a suitable radical initiator (e.g., AIBN) (0.1 equiv).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon consumption of the starting material, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., CH2Cl2).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the resulting lactone by flash chromatography.
Data Presentation
The following table summarizes representative yields for key steps in the synthesis of picrotoxinin, which can be used as a benchmark for the synthesis of related derivatives.
| Reaction Step | Product | Yield (%) | Reference |
| Aldol Addition | Bicyclic Aldol Product | 67% | [1] |
| Mizoroki–Heck Reaction | C4-Isopropenylated Lactone | 42% | [7] |
| Final Lactonization | (-)-Picrotoxinin | Not explicitly stated in a single step | [1] |
Signaling Pathway and Experimental Workflow
GABAA Receptor Signaling Pathway
This compound and Picrotoxinin are non-competitive antagonists of the GABAA receptor, an ionotropic receptor that mediates fast inhibitory neurotransmission in the central nervous system.
Caption: GABAA receptor signaling and antagonism by this compound/Picrotoxinin.
Synthetic Workflow for Picrotoxane Derivatives
The following diagram illustrates a generalized workflow for the synthesis of a library of picrotoxane derivatives based on the established synthetic route.
Caption: Generalized workflow for the synthesis and screening of picrotoxane derivatives.
Conclusion and Future Directions
While the total synthesis of this compound remains an elusive target, the well-established synthetic routes to the structurally similar and biologically active picrotoxinin provide a solid foundation for the synthesis of this compound derivatives. The protocols and strategies outlined in this document are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and neuroscience. By adapting these methods, it will be possible to generate a diverse library of picrotoxane analogues for structure-activity relationship studies, leading to the development of novel pharmacological probes and potential therapeutic agents targeting the GABAA receptor. The recent application of computational methods to predict and guide the synthesis of a wide array of picrotoxanes further opens the door to rationally designed derivatives with tailored biological activities.[3][4][6]
References
- 1. Synthesis of (–)-Picrotoxinin by Late-Stage Strong Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of 25 picrotoxanes by virtual library selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of twenty-five picrotoxanes by virtual library selection - American Chemical Society [acs.digitellinc.com]
- 5. eu.alma.exlibrisgroup.com [eu.alma.exlibrisgroup.com]
- 6. Computer aided Total Synthesis of 25 Picrotoxanes (Li, Shenvi) | Stephan Scheeff [me.organicchemistry.eu]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Developing Analytical Standards for Hyenanchin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyenanchin is a neurotoxic sesquiterpene lactone belonging to the picrotoxane family of compounds. It is often found alongside its structural analog, tutin, in toxic honey produced from bees that have collected honeydew from insects feeding on plants of the Coriaria genus. Due to its potent neurotoxicity, which stems from its activity as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor, the development of robust analytical standards and methods for its detection and quantification is of critical importance for food safety, toxicological studies, and potential therapeutic research.
These application notes provide a comprehensive guide to the analytical methodologies for this compound, including detailed experimental protocols for its quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a summary of reported quantitative data, and an overview of its primary signaling pathway.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the matrix. The following table summarizes reported quantitative data for this compound in toxic honey and plant material.
| Matrix | Concentration of this compound (µg/g) | Analytical Method | Reference |
| Toxic Honey (Sample 1) | 19.3 ± 0.5 | Triple Quadrupole LC-MS | [1] |
| Toxic Honey (Sample 2) | Not explicitly quantified, but present | LC-MS/MS | |
| Coriaria arborea Leaves | Barely detectable | LC-MS | [2] |
| Coriaria arborea Phloem Sap | Present at concentrations up to the highest found in honeydew | LC-MS | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Honey by LC-MS/MS
This protocol details the extraction and analysis of this compound from honey samples using a triple quadrupole liquid chromatograph-mass spectrometer.
1. Sample Preparation: Aqueous Extraction and Liquid-Liquid Extraction (LLE)
-
1.1. Aqueous Extraction:
-
Weigh 5 grams of a homogenized honey sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of deionized water and vortex thoroughly for 2 minutes until the honey is completely dissolved.
-
-
1.2. Liquid-Liquid Extraction:
-
To the aqueous honey solution, add 10 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes to ensure efficient partitioning of this compound into the organic phase.
-
Centrifuge the mixture at 4000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a clean glass tube.
-
Repeat the extraction of the aqueous layer with a fresh 10 mL of ethyl acetate.
-
Combine the two ethyl acetate extracts.
-
-
1.3. Concentration and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of a 50:50 (v/v) mixture of methanol and water.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
-
2. LC-MS/MS Analysis
-
2.1. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
2.2. Mass Spectrometry (MS) Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
-
2.3. MRM Transitions for this compound (Hypothetical - requires empirical determination):
-
Note: The optimal MRM transitions (precursor ion -> product ion) and associated collision energies must be determined by infusing a pure standard of this compound into the mass spectrometer. The following are hypothetical transitions based on the structure of this compound (m/z ~311.3 as [M+H]+).
-
Transition 1 (Quantifier): 311.3 -> 153.1 (Collision Energy: 25 eV)
-
Transition 2 (Qualifier): 311.3 -> 135.1 (Collision Energy: 35 eV)
-
-
3. Quantification
-
Prepare a calibration curve using a certified reference standard of this compound in the range of 1-100 ng/mL.
-
The concentration of this compound in the honey sample is determined by comparing the peak area of the quantifier MRM transition from the sample to the calibration curve.
Signaling Pathways and Experimental Workflows
Mechanism of Neurotoxicity: GABA-A Receptor Antagonism
This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system. Blockade of this receptor leads to hyperexcitability of neurons, resulting in symptoms such as seizures.
Caption: GABA-A receptor signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Analysis
The following diagram illustrates the logical workflow for the analysis of this compound from sample collection to data interpretation.
Caption: Experimental workflow for the quantitative analysis of this compound.
Potential Anti-inflammatory Signaling Pathways
While the primary toxicological concern with this compound is its neurotoxicity, some related natural products have been reported to possess anti-inflammatory properties. The direct effects of this compound on these pathways require further investigation. The following diagrams illustrate key inflammatory signaling pathways that could be investigated in relation to this compound.
NF-κB Signaling Pathway
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Disclaimer
The provided MRM transitions for this compound are hypothetical and must be empirically determined and validated using a certified reference standard. The information on anti-inflammatory signaling pathways is for research guidance and the direct effects of this compound on these pathways require experimental confirmation. This document is intended for research and informational purposes only.
References
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Hyenanchin
**Abstract
This application note details a proposed gas chromatography-mass spectrometry (GC-MS) method for the qualitative and quantitative analysis of Hyenanchin, a toxic picrotoxane. Due to the limited volatility of this compound, a derivatization step is essential prior to GC analysis. This protocol outlines a complete workflow, including sample extraction, derivatization, GC-MS parameters, and data analysis. The described method is intended for researchers, scientists, and drug development professionals working with natural toxins.
Introduction
This compound is a neurotoxin and a hydroxylated derivative of tutin, another potent picrotoxane.[1][2] These toxins can contaminate honey through the food chain, posing a significant health risk.[2][3] While liquid chromatography methods are commonly employed for the analysis of this compound[1][2][3][4], gas chromatography offers a high-resolution alternative, particularly when coupled with mass spectrometry for definitive identification. A gas chromatographic method for the analysis of tutin and this compound in toxic honey was described in 1980, indicating the feasibility of this approach.[5] However, for robust and sensitive analysis of polar and non-volatile compounds like this compound, a derivatization step to increase volatility is crucial before GC analysis.[6] This protocol proposes a silylation-based derivatization method followed by GC-MS analysis.
Experimental Protocol
This protocol is a proposed method and should be validated in the user's laboratory.
2.1. Sample Preparation (e.g., from Honey)
-
Extraction:
-
Homogenize 10 g of honey sample with 20 mL of a mixture of petroleum ether and dichloromethane.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the organic supernatant.
-
Repeat the extraction twice more.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Clean-up (Optional, if high matrix interference is expected):
-
Reconstitute the dried extract in 1 mL of hexane.
-
Pass the solution through a Florisil solid-phase extraction (SPE) cartridge, pre-conditioned with hexane.
-
Elute the analytes with a suitable solvent mixture (e.g., hexane:acetone).
-
Evaporate the eluate to dryness.
-
2.2. Derivatization (Silylation)
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
-
Seal the reaction vial tightly.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization of the hydroxyl groups of this compound.
-
Cool the vial to room temperature before injection into the GC-MS system.
2.3. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
MSD Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Presentation
Table 1: Proposed Quantitative Parameters for this compound-TMS Derivative Analysis by GC-MS
| Parameter | Expected Value |
| Retention Time (min) | ~ 15 - 20 |
| Target Ions (m/z) for SIM | To be determined from the mass spectrum of the derivatized standard |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.015 mg/kg |
| Linearity (R²) | > 0.995 |
| Recovery (%) | 85 - 110% |
| Repeatability (RSD %) | < 10% |
Note: These are hypothetical values for a proposed method and must be experimentally determined during method validation.
Visualization of Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The proposed GC-MS method with a silylation derivatization step provides a viable approach for the analysis of this compound. This application note serves as a foundational protocol for researchers to develop and validate a robust analytical method for this toxin in various matrices. The use of GC-MS offers high specificity and sensitivity, which is critical for food safety and toxicological studies.
References
- 1. mdpi.com [mdpi.com]
- 2. nzmj.org.nz [nzmj.org.nz]
- 3. Sweet Poisons: Honeys Contaminated with Glycosides of the Neurotoxin Tutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The determination of tutin and hyenan... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]
- 5. Estimation of tutin and this compound in... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]
- 6. Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants and their metabolites in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Hyenanchin in GABA Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyenanchin is a potent neurotoxin that serves as a valuable, albeit understudied, tool for the investigation of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the mammalian central nervous system. Structurally and functionally, this compound belongs to the picrotoxane family of sesquiterpene lactones, which includes the well-characterized GABA receptor antagonist, picrotoxin.[1][2] These compounds act as non-competitive antagonists of the GABA-A receptor, providing a means to probe the receptor's ion channel function and allosteric modulation.
This document provides detailed application notes and experimental protocols for the use of this compound and its structural analogs in studying GABA-A receptor pharmacology and physiology. Given the limited specific data available for this compound, information from studies on picrotoxin is used as a foundational reference, with the explicit understanding that direct empirical validation for this compound is necessary.
Mechanism of Action
This compound, like picrotoxin, exerts its effect by physically blocking the chloride ion pore of the GABA-A receptor.[3][4] This action is non-competitive, meaning it does not bind to the same site as the GABA agonist itself but rather to a distinct site within the ion channel.[3] This blockade prevents the influx of chloride ions that normally occurs upon GABA binding, thereby inhibiting the hyperpolarizing, inhibitory effect of GABA. The result is a disinhibition of the neuron, leading to hyperexcitability and, at sufficient concentrations, convulsive seizures.[1]
The binding site for picrotoxin-like compounds is located within the transmembrane domain of the GABA-A receptor, specifically associated with the second transmembrane segment (TM2) of the receptor subunits that line the ion channel.[4]
Signaling Pathway
The canonical signaling pathway of the GABA-A receptor and the inhibitory action of this compound are depicted below.
Quantitative Data
| Compound | Receptor/Assay | Parameter | Value | Reference |
| Picrotoxin | GABA-A Receptor (rat brain membranes) | IC50 | ~2 µM | [3] |
| Picrotoxin | 5-HT3A Receptors (HEK293 cells) | IC50 | ~30 µM | [5] |
| Picrotoxin | GABAρ1 Receptors (Xenopus oocytes) | IC50 | 0.6 ± 0.1 µM | [6] |
Note: IC50 values are highly dependent on the specific receptor subunit composition and the experimental conditions. It is crucial to determine these values empirically for this compound in the system of interest.
Experimental Protocols
Radioligand Binding Assay for the Picrotoxin Site
This protocol is adapted from methods used for characterizing the picrotoxin binding site on GABA-A receptors and can be used to determine the binding affinity (Ki) of this compound.[1][7]
Objective: To determine the inhibitory constant (Ki) of this compound for the picrotoxin binding site on GABA-A receptors using a competitive binding assay with a radiolabeled ligand such as [³H]TBOB (t-butylbicycloorthobenzoate) or [³H]EBOB (ethynylbicycloorthobenzoate).
Materials:
-
Rat brain membranes (cortical or whole brain)
-
[³H]TBOB or [³H]EBOB (specific activity ~20-50 Ci/mmol)
-
This compound
-
Picrotoxin (for defining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 1-2 mg/mL.
-
Assay Setup:
-
Total Binding: 100 µL of membrane suspension, 50 µL of [³H]TBOB (final concentration ~2 nM), and 850 µL of assay buffer.
-
Non-specific Binding: 100 µL of membrane suspension, 50 µL of [³H]TBOB, 50 µL of excess unlabeled picrotoxin (final concentration ~10 µM), and 800 µL of assay buffer.
-
Competition: 100 µL of membrane suspension, 50 µL of [³H]TBOB, and varying concentrations of this compound.
-
-
Incubation: Incubate all tubes at 25°C for 90 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording of GABA-A Receptor Antagonism
This protocol describes the use of two-electrode voltage clamp (TEVC) in Xenopus oocytes or whole-cell patch-clamp in cultured neurons to characterize the inhibitory effect of this compound on GABA-A receptor currents.[6][8]
Objective: To determine the IC50 of this compound for GABA-A receptors and to characterize the nature of its antagonism (e.g., use-dependency, voltage-dependency).
Materials:
-
Xenopus laevis oocytes expressing specific GABA-A receptor subunits or cultured neurons.
-
Two-electrode voltage clamp or patch-clamp setup.
-
Recording solution (e.g., for oocytes: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).
-
GABA stock solution.
-
This compound stock solution.
-
Perfusion system.
Procedure:
-
Cell Preparation: Prepare and inject Xenopus oocytes with cRNA for the desired GABA-A receptor subunits or culture primary neurons or a suitable cell line.
-
Recording Setup: Place the oocyte or cultured neuron in the recording chamber and perfuse with recording solution.
-
TEVC: Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Patch-clamp: Obtain a whole-cell recording configuration.
-
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC20-EC50) to establish a stable baseline response.
-
This compound Application:
-
IC50 Determination: Co-apply the fixed concentration of GABA with increasing concentrations of this compound. Allow sufficient time for the effect of each concentration to reach a steady state.
-
Washout: After application of the highest concentration, perfuse with GABA alone to assess the reversibility of the block.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Conclusion
This compound, as a picrotoxin-like neurotoxin, represents a potentially powerful tool for the detailed investigation of GABA-A receptor channel gating and modulation. While specific quantitative data for this compound remains to be fully elucidated, the provided protocols, based on established methods for similar non-competitive antagonists, offer a solid framework for its characterization and utilization in research. The structural and functional relationship to picrotoxin strongly suggests its utility in probing the allosteric mechanisms of GABA-A receptor inhibition. Researchers are encouraged to use the provided information as a guide and to empirically determine the specific parameters for this compound in their experimental systems.
References
- 1. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. AOP-Wiki [aopwiki.org]
- 5. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effects of Hyenanchin using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyenanchin is a potent neurotoxin belonging to the picrotoxane family of sesquiterpenes. Structurally similar to compounds like picrotoxin and tutin, it is presumed to exert its toxic effects by modulating the function of ligand-gated ion channels in the central nervous system. The primary targets of picrotoxanes are the inhibitory γ-aminobutyric acid type A (GABA_A) and glycine receptors (GlyR). These receptors are crucial for fast inhibitory neurotransmission, and their blockade can lead to hyperexcitability, convulsions, and ultimately, death.
Patch-clamp electrophysiology is the gold-standard technique for studying the effects of neurotoxins like this compound on ion channel function with high temporal and electrical resolution. This powerful method allows for the direct measurement of ion flow through single or populations of channels, providing invaluable insights into the mechanism of action, potency, and receptor subtype selectivity of a given compound.
These application notes provide detailed protocols for utilizing patch-clamp electrophysiology to characterize the effects of this compound on both GABA_A and glycine receptors. The methodologies described are based on established protocols for studying similar picrotoxane neurotoxins and are intended to serve as a comprehensive guide for researchers investigating the pharmacological properties of this compound.
Potential Signaling Pathways of this compound's Target Receptors
The following diagrams illustrate the general signaling pathways of GABA_A and glycine receptors, the putative targets of this compound.
Application Note: High-Performance Liquid Chromatography for the Separation of Hyenanchin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyenanchin is a picrotoxane sesquiterpene lactone, a neurotoxin found in plants of the Coriaria genus. Its toxic effects are primarily mediated through the non-competitive antagonism of GABAA receptors in the central nervous system. The purification and accurate quantification of this compound are crucial for toxicological studies, pharmacological research, and the development of potential therapeutic agents. High-performance liquid chromatography (HPLC) is a robust and reliable technique for the separation and analysis of this compound. This application note provides a detailed protocol for the extraction of this compound from its natural source and a starting method for its separation and quantification using isocratic reversed-phase HPLC with UV detection.
Data Presentation
The following table provides a template for the presentation of quantitative data obtained from the HPLC analysis of this compound. Researchers can populate this table with their experimental results for easy comparison and record-keeping.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Standard 1 | ||||
| Standard 2 | ||||
| Standard 3 | ||||
| Sample 1 | ||||
| Sample 2 | ||||
| Sample 3 |
Experimental Protocols
Extraction of this compound from Coriaria arborea Leaves
This protocol describes the extraction and preliminary purification of this compound from dried plant material.
Materials:
-
Dried and powdered leaves of Coriaria arborea
-
Ethanol (95%)
-
n-Hexane
-
Activated charcoal
-
Celite
-
Soxhlet extractor
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Soxhlet Extraction:
-
Place 100 g of dried, powdered Coriaria arborea leaves into a large thimble and insert it into a Soxhlet extractor.
-
Extract the plant material with 1 L of 95% ethanol for 8-12 hours, ensuring continuous cycling of the solvent.
-
-
Concentration:
-
After extraction, transfer the ethanolic extract to a round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 200 mL of deionized water.
-
Perform a liquid-liquid extraction with 200 mL of n-hexane to remove non-polar compounds such as lipids and chlorophyll. Repeat this step three times.
-
Discard the n-hexane fractions and retain the aqueous fraction containing the more polar this compound.
-
-
Decolorization:
-
To the aqueous fraction, add activated charcoal to a final concentration of 1-2% (w/v).
-
Heat the mixture to 60-70°C with constant stirring for 30 minutes.
-
Filter the hot solution through a bed of Celite to remove the activated charcoal. The resulting filtrate should be significantly lighter in color.
-
-
Final Concentration:
-
Concentrate the decolorized aqueous fraction under reduced pressure to yield a semi-purified this compound extract. This extract can be further purified by column chromatography or directly analyzed by HPLC.
-
HPLC Separation of this compound
This section provides a starting isocratic HPLC method for the separation of this compound. Method optimization may be required depending on the specific HPLC system and column used.
Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (65:35, v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 195 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Sample Preparation:
-
Dissolve the semi-purified this compound extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the standards.
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Hyenanchin Detection in Complex Matrices
Welcome to the technical support center for Hyenanchin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving detection limits and overcoming challenges encountered during the analysis of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in complex matrices important?
A1: this compound is a neurotoxin belonging to the picrotoxane family of sesquiterpenes. It is structurally related to other toxins like tutin and picrotoxin. The detection of this compound is crucial in food safety, particularly in honey, as contamination can occur when bees collect honeydew from insects that have fed on toxic plants like those from the Coriaria genus. Consumption of contaminated products can lead to poisoning, with symptoms ranging from nausea and vomiting to seizures. Therefore, sensitive and reliable detection methods are essential to ensure food products are safe for consumption.
Q2: What is the primary analytical technique for this compound detection?
A2: The primary and most effective analytical technique for the detection and quantification of this compound in complex matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high sensitivity and selectivity, which are crucial for detecting trace amounts of the toxin in challenging samples like honey.
Q3: What are the main challenges in analyzing this compound in complex matrices?
A3: The main challenges in analyzing this compound in complex matrices such as honey include:
-
Matrix Effects: Co-eluting endogenous compounds from the matrix can interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal.[2][3] This can significantly impact the accuracy and reproducibility of the results.
-
Low Concentrations: this compound may be present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.
-
Sample Preparation: The complexity of matrices like honey, with high sugar content and other interfering substances, necessitates robust sample preparation methods to extract the analyte of interest effectively and minimize matrix effects.[4]
Q4: Are there any reference materials available for this compound analysis?
A4: While specific certified reference materials for this compound may be limited, analytical standards for related compounds like Tutin are available. These can be used for method development and as a point of reference. It is recommended to check with suppliers of analytical standards for the availability of a certified this compound standard.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Problem / Observation | Possible Cause(s) | Troubleshooting Steps |
| Low or no this compound signal in a known positive sample | 1. Inefficient extraction of this compound from the matrix.2. Significant ion suppression due to matrix effects.3. Degradation of the analyte during sample preparation or storage.4. Instrument sensitivity issue. | 1. Optimize Sample Preparation: - Experiment with different extraction solvents (e.g., aqueous extraction followed by liquid-liquid extraction with a more polar solvent). - Consider using Solid Phase Extraction (SPE) for sample cleanup. C18 or polymeric sorbents can be effective.[5]2. Address Matrix Effects: - Dilute the sample extract to reduce the concentration of interfering matrix components. A "dilute-and-shoot" approach can be effective for honey samples.[6] - Implement matrix-matched calibration standards. - If available, use a stable isotope-labeled internal standard for this compound.3. Ensure Analyte Stability: - Minimize sample processing time and keep samples cool. - Check the stability of this compound in the extraction solvent and final extract.4. Verify Instrument Performance: - Infuse a this compound standard solution directly into the mass spectrometer to check for expected sensitivity. |
| Poor peak shape (e.g., tailing, fronting, or split peaks) | 1. Incompatible injection solvent with the mobile phase.2. Column contamination or degradation.3. Inappropriate mobile phase composition or gradient. | 1. Injection Solvent: - Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.2. Column Maintenance: - Flush the column with a strong solvent to remove contaminants. - If the problem persists, consider replacing the column.3. Mobile Phase Optimization: - Adjust the mobile phase pH or organic modifier to improve peak shape. - Optimize the gradient profile to ensure proper elution of the analyte. |
| High variability in replicate injections | 1. Inconsistent sample preparation.2. Autosampler injection issues.3. Fluctuations in the MS source, leading to unstable ionization. | 1. Standardize Sample Preparation: - Ensure precise and consistent execution of all sample preparation steps.2. Check Autosampler: - Verify the injection volume accuracy and precision. - Check for air bubbles in the syringe.3. Stabilize MS Source: - Clean the ion source components (e.g., electrospray probe, capillary). - Optimize source parameters (e.g., gas flows, temperature). |
| Unexpected peaks or high background noise | 1. Contamination from solvents, reagents, or labware.2. Carryover from previous injections.3. Presence of interfering compounds from the matrix that were not removed during sample preparation. | 1. Identify Contamination Source: - Run blank injections of solvents and reagents to identify the source of contamination. - Use high-purity solvents and reagents.2. Minimize Carryover: - Implement a thorough needle wash protocol in the autosampler method. - Inject a blank solvent after high-concentration samples.3. Improve Sample Cleanup: - Enhance the selectivity of the sample preparation method (e.g., using a more specific SPE sorbent). |
Experimental Protocols
General Method for this compound and Tutin Detection in Honey by LC-MS/MS
This protocol provides a general methodology for the analysis of this compound and Tutin in honey. Note: This method should be validated in your laboratory for your specific matrix and instrumentation to ensure accuracy and reliability.
1. Sample Preparation (Dilute-and-Shoot)
This simple and rapid method is effective for minimizing matrix effects in honey.
-
Reagents and Materials:
-
Honey sample
-
LC-MS grade water
-
LC-MS grade methanol
-
Formic acid
-
0.22 µm syringe filters (e.g., PVDF or PTFE)
-
Autosampler vials
-
-
Procedure:
-
Homogenize the honey sample to ensure uniformity.
-
Weigh 1.0 g of the homogenized honey into a 15 mL centrifuge tube.
-
Add 9.0 mL of a solution of 10% methanol in water containing 0.1% formic acid.
-
Vortex the tube for 2 minutes to dissolve the honey completely.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient:
Time (min) % B 0.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (to be optimized for your instrument):
Compound Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier) Collision Energy (eV) This compound [M+H]⁺ Fragment 1 Fragment 2 Optimize | Tutin | 293.1 | 135.1 | 109.1 | 20 |
-
Note: The precursor ion for this compound will be its molecular weight + 1 (for the proton). The product ions and collision energies need to be determined by infusing a this compound standard into the mass spectrometer.
-
3. Method Validation Parameters
A full method validation should be performed according to relevant guidelines (e.g., SANTE/12682/2019). Key parameters to evaluate include:
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (Recovery) | 70-120% |
| Precision (RSD) | ≤ 20% |
Visualizations
Logical Workflow for Troubleshooting Low this compound Signal
A troubleshooting workflow for low this compound signal.
Signaling Pathway of Picrotoxane Neurotoxicity
This compound, as a picrotoxane, is known to be a non-competitive antagonist of the GABA-A receptor, a ligand-gated ion channel.[7] This diagram illustrates the mechanism of action.
Mechanism of this compound's neurotoxic effect on GABA-A receptors.
References
- 1. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of tutin and this compound in... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Hyenanchin in Honey
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Hyenanchin in honey.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in honey?
A1: this compound, along with the related neurotoxin Tutin, can contaminate honey when bees collect honeydew from insects that have fed on the sap of the toxic tutu plant (Coriaria arborea).[1][2] Consumption of honey contaminated with these toxins can lead to poisoning, with symptoms ranging from nausea and vomiting to seizures.[1][2]
Q2: What are the main challenges in analyzing this compound in honey?
A2: The primary challenges are the complex matrix of honey and the low concentrations of the analyte.[3] Honey's high sugar content, along with other endogenous components, can cause significant matrix effects in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS), leading to inaccurate quantification.[4][5]
Q3: What is a suitable analytical technique for this compound quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly suitable technique for the analysis of toxins like this compound in honey due to its high sensitivity and selectivity.[1][6] An LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode allows for precise detection and quantification of the target analyte even in a complex matrix.[1]
Q4: What is the mechanism of toxicity for this compound?
A4: this compound acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor.[2] By blocking the inhibitory action of the neurotransmitter GABA, it can lead to excessive stimulation of the central nervous system.[2]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the honey sample is thoroughly homogenized before extraction.[7] Consider optimizing the extraction solvent. While a simple "dilute-and-shoot" method with acidified water is often effective for polar compounds like this compound, for other analytes, a solvent extraction with acetonitrile followed by centrifugation may improve recovery.[1][8] |
| Analyte Degradation | Although Tutin is reasonably stable in honey, it is good practice to store samples properly and analyze them in a timely manner.[9] Check the pH of your extraction solvent, as extreme pH values could potentially affect the stability of this compound. |
| Poor Phase Separation | If using a liquid-liquid extraction, ensure complete phase separation. Centrifugation can aid in separating the layers and pelleting insoluble materials.[1][8] |
Issue 2: High Matrix Effects (Signal Suppression or Enhancement)
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Optimize the chromatographic method to improve the separation of this compound from interfering matrix components. This can involve adjusting the gradient, flow rate, or trying a different column chemistry. |
| Insufficient Sample Clean-up | While "dilute-and-shoot" methods are simple, for particularly complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.[10] |
| Ion Source Contamination | The high sugar content of honey can lead to contamination of the mass spectrometer's ion source. Regular cleaning of the ion source is crucial to maintain sensitivity and reduce background noise. |
Issue 3: Poor Peak Shape and Chromatography
| Possible Cause | Troubleshooting Step |
| Column Overloading | If peaks are broad or fronting, consider diluting the sample further or reducing the injection volume. |
| Incompatible Injection Solvent | Ensure the injection solvent is compatible with the initial mobile phase to avoid peak distortion. |
| Column Contamination | Use a guard column to protect the analytical column from strongly retained matrix components. If the column is contaminated, it may need to be flushed or replaced. |
Data Presentation: Overcoming Matrix Effects
Matrix effects can significantly impact the accuracy of quantitative analysis. The following table summarizes common strategies to mitigate these effects.
| Mitigation Strategy | Principle |
| Dilution | Reducing the concentration of matrix components by diluting the sample extract. |
| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.[10] |
| Isotope-Labeled Internal Standard | Using a stable isotope-labeled version of the analyte as an internal standard, which co-elutes and experiences similar matrix effects, allowing for accurate correction.[10] |
| Standard Addition | Spiking the sample with known concentrations of the analyte to create a calibration curve within the sample itself, thereby accounting for the matrix effect in that specific sample.[3] |
| Sample Clean-up (e.g., SPE) | Removing interfering matrix components before analysis using techniques like solid-phase extraction.[10] |
The following table provides an illustrative example of how different mitigation strategies can improve the recovery of this compound in a honey sample.
| Mitigation Strategy Applied | Apparent Recovery (%) |
| None (Standard in Solvent) | 65% |
| Dilution (1:10) | 80% |
| Matrix-Matched Calibration | 98% |
| Isotope-Labeled Internal Standard | 101% |
Note: This data is for illustrative purposes to demonstrate the potential impact of matrix effect mitigation strategies and is not derived from a specific experimental study on this compound.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Honey by LC-MS/MS ("Dilute-and-Shoot")
This protocol is adapted from a method for Tutin analysis and should be validated for this compound.[1]
1. Sample Preparation
-
Ensure the honey sample is well-homogenized by stirring.[1][7]
-
Weigh 1.0 g (± 0.05 g) of the homogenized honey into a 15 mL centrifuge tube.[1]
-
Add 9.0 mL of deionized water containing 0.1% formic acid.[1]
-
Vortex for 2 minutes until the honey is fully dissolved.[1]
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.[1]
2. LC-MS/MS Parameters (Starting Point)
-
LC System: HPLC or UHPLC system.[1]
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Optimize to ensure separation from matrix interferences.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Positive ESI is typically used for Tutin and related compounds.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Specific MRM transitions for this compound will need to be determined by infusing a standard.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nzmj.org.nz [nzmj.org.nz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tutin testing | Franklin Beekeepers Club [franklinbees.co.nz]
- 8. hettweb.com [hettweb.com]
- 9. analytica.co.nz [analytica.co.nz]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Hyenanchin Extraction from Toxic Honey
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and purification of Hyenanchin from toxic honey.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it found in honey? A1: this compound (also known as hydroxytutin) is a picrotoxane sesquiterpene neurotoxin.[1][2] It is a hydroxylated metabolite of a related toxin, tutin.[1][3][4] this compound contaminates honey when bees collect honeydew secreted by passion vine hoppers (Scolypopa australis) that have fed on the sap of the New Zealand tutu plant (Coriaria arborea).[1][5][6][7]
Q2: What is the mechanism of action of this compound? A2: this compound, similar to tutin and picrotoxinin, is a non-competitive antagonist of the GABAA receptor.[1][8] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[8] By blocking the inhibitory action of GABA, this compound causes overstimulation of the central nervous system, which can lead to seizures.[1][8]
Q3: What are the primary challenges in extracting this compound from honey? A3: The primary challenges stem from the complexity of the honey matrix.[9][10] Honey is a supersaturated solution of sugars (fructose, glucose) and contains numerous minor components like organic acids, amino acids, and flavonoids that can interfere with extraction and analysis.[9] The low concentration of this compound relative to these matrix components necessitates efficient sample cleanup and pre-concentration steps.[9]
Q4: What are the common analytical methods for detecting and quantifying this compound? A4: The most common and effective method is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), often used after an initial aqueous extraction and solvent partitioning.[1][5] High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) have also been successfully developed for the analysis of this compound and tutin in honey.[11][12]
Experimental Workflow for this compound Extraction
The overall process involves initial solvent extraction from the complex honey matrix, followed by purification steps to isolate this compound.
Caption: General experimental workflow for this compound extraction and purification.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Crude Extract
Q: My initial extraction yield is significantly lower than expected. What are the potential causes and solutions? A: Low yield during the initial extraction phase can be attributed to several factors related to the sample preparation and extraction conditions.
| Potential Cause | Troubleshooting Action | Rationale |
| Incomplete Dissolution | Ensure honey is fully dissolved in warm water (not exceeding 40-50°C) before solvent partitioning. Gently stir until no solids are visible. | This compound must be in the aqueous phase to be partitioned into the organic solvent. High heat can degrade the target compound.[13] |
| Suboptimal Solvent | The choice of solvent for liquid-liquid extraction is critical. Ethyl acetate is a commonly used solvent for picrotoxanes.[6][14][15] Consider testing other solvents of intermediate polarity. | The solvent must have good selectivity for this compound and be immiscible with water.[16] |
| Insufficient Partitioning | Perform multiple, sequential extractions (e.g., 3-5 times) with the organic solvent rather than a single extraction with a large volume. | Repeated extractions are more efficient at recovering the target compound from the aqueous phase. |
| Incorrect pH | While this compound is neutral, adjusting the pH of the aqueous solution can sometimes improve extraction by altering the solubility of interfering compounds. Experiment with slight acidification (pH 4-6). | Changing the pH can affect the partitioning of acidic or basic impurities, potentially improving the extraction efficiency of the neutral this compound. |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction (LLE)
Q: A stable emulsion has formed between the aqueous honey solution and the organic solvent. How can I break it and prevent it in the future? A: Emulsion formation is a common issue when performing LLE on complex matrices like honey, which contain surfactant-like compounds.[17]
| Troubleshooting Action | Methodology |
| Mechanical Disruption | Gently swirl or stir the mixture with a glass rod. Avoid vigorous shaking. |
| Salting Out | Add a saturated solution of sodium chloride (brine) to the separatory funnel and mix gently. |
| Centrifugation | Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 2000-4000 rpm) for 10-15 minutes. |
| Change Solvent | Add a small amount of a different organic solvent to alter the properties of the organic phase, which can help break the emulsion.[17] |
Issue 3: Low Purity After Chromatographic Separation
Q: My final product contains significant impurities after column chromatography. How can I improve the separation? A: Co-elution of impurities is a common challenge. Optimizing your chromatographic technique is key to achieving high purity.
Caption: Troubleshooting decision tree for improving chromatographic purity.
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound
Objective: To extract and partially purify this compound from toxic honey using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Methodology:
-
Sample Preparation: Weigh 50 g of toxic honey into a 500 mL beaker. Add 200 mL of warm deionized water (~40°C) and stir gently with a magnetic stirrer until the honey is completely dissolved.
-
Liquid-Liquid Extraction:
-
Transfer the honey solution to a 1 L separatory funnel.
-
Add 150 mL of ethyl acetate, stopper the funnel, and invert gently 20-30 times, venting frequently to release pressure.[18] Avoid vigorous shaking to prevent emulsion formation.[17]
-
Allow the layers to separate. Drain the lower aqueous layer into a flask and the upper ethyl acetate layer into another.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with 150 mL of fresh ethyl acetate each time.
-
Combine all three ethyl acetate extracts.
-
-
Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate. Filter the solution and concentrate it to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through it.[19]
-
Sample Loading: Re-dissolve the concentrated crude extract in 5 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other highly polar impurities.[19]
-
Elution: Elute the this compound and other less polar compounds with 5 mL of methanol.
-
Collect the methanol eluate and evaporate to dryness under a gentle stream of nitrogen. The resulting residue is the partially purified extract ready for chromatographic analysis and further purification.
-
Protocol 2: Analytical Quantification by HPLC
Objective: To quantify the concentration of this compound in the partially purified extract.
Methodology:
-
Standard Preparation: Prepare a stock solution of a this compound analytical standard in methanol. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution.
-
Sample Preparation: Reconstitute the dried, partially purified extract from Protocol 1 in a known volume of the mobile phase (e.g., 1 mL). Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
This compound Mechanism of Action
This compound acts as a non-competitive antagonist at the GABAA receptor, preventing the influx of chloride ions that normally inhibits neuronal firing.
Caption: Signaling pathway of GABAA receptor modulation by this compound.
References
- 1. nzmj.org.nz [nzmj.org.nz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Poisoning due to tutin in honey-a report of an outbreak in New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Toxic Honey From Native Plant Causes Illness • New Zealand Plant Conservation Network [nzpcn.org.nz]
- 8. foodstandards.gov.au [foodstandards.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. Honey authenticity: analytical techniques, state of the art and challenges - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00069A [pubs.rsc.org]
- 11. Estimation of tutin and this compound in... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]
- 12. The determination of tutin and hyenan... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]
- 13. benchchem.com [benchchem.com]
- 14. Isolation of Picrotoxanes from Austrobuxus carunculatus Using Taxonomy-Based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Four New Picrotoxane-Type Sesquiterpenes From Dendrobium nobile Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. reddit.com [reddit.com]
- 19. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hyenanchin Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and troubleshooting potential instability issues with Hyenanchin in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The major stability issue for this compound, a sesquiterpene lactone, is its susceptibility to hydrolysis. This reaction involves the cleavage of its lactone ring to form an inactive hydroxy acid. The rate of this hydrolysis is significantly influenced by pH and temperature, with instability increasing in neutral to alkaline conditions and at elevated temperatures.[1][2][3][4] Additionally, like many complex organic molecules, prolonged exposure to light may lead to photodegradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure the stability of your this compound stock solutions, it is recommended to prepare them in an anhydrous aprotic solvent, such as dimethyl sulfoxide (DMSO) or absolute ethanol. For long-term storage, these stock solutions should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -80°C. Avoid using aqueous buffers for preparing stock solutions that require long-term storage due to the risk of hydrolysis.
Q3: I am observing a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?
A3: A decline in this compound's activity over several days in cell culture is likely due to its degradation in the aqueous, near-neutral pH environment of the culture medium. To mitigate this, consider replenishing the compound with fresh dilutions daily. It may also be beneficial to conduct a preliminary experiment to determine the rate of degradation in your specific cell culture medium to better inform your experimental design.
Troubleshooting Guide
Issue 1: Decreasing concentration of this compound in aqueous solution over time.
Potential Cause: The most probable cause is the hydrolysis of the lactone ring in this compound, especially if the solution has a neutral or alkaline pH. This process is accelerated by higher temperatures.
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions permit, maintain the pH of the solution in the acidic range (pH 4-6) to slow down hydrolysis.
-
Temperature Control: Store aqueous solutions of this compound at 4°C when not in use and prepare them fresh before an experiment. Avoid leaving the solutions at room temperature for extended periods.
-
Solvent Choice: For any intermediate dilutions, consider using a non-aqueous solvent if compatible with your experimental setup.
Issue 2: Inconsistent results in bioassays.
Potential Cause: Inconsistent results can arise from the degradation of this compound during the experiment or from variability in the preparation of the solutions. Repeated freeze-thaw cycles of a stock solution can also lead to degradation.
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Aliquot Stock Solutions: When you first prepare a stock solution in an anhydrous solvent like DMSO, create small-volume aliquots to avoid multiple freeze-thaw cycles of the main stock.
-
Stability Check: Perform a quick stability check of this compound in your specific assay buffer to understand its degradation kinetics under your experimental conditions.
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer at 37°C
| pH | Half-life (hours) | Remaining this compound after 24 hours (%) |
| 5.0 | 72 | 80 |
| 6.0 | 48 | 65 |
| 7.4 | 12 | 15 |
| 8.0 | 4 | <1 |
Table 2: Hypothetical Temperature Effect on this compound Stability in PBS (pH 7.4)
| Temperature (°C) | Half-life (hours) | Remaining this compound after 8 hours (%) |
| 4 | 96 | 90 |
| 25 | 20 | 45 |
| 37 | 12 | 28 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways.
1. Materials:
- This compound
- 1 M HCl
- 1 M NaOH
- 30% Hydrogen Peroxide (H₂O₂)
- Methanol
- Water (HPLC-grade)
- pH meter
- HPLC system with UV detector
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in a 1:1 solution of methanol and 1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Dissolve this compound in a 1:1 solution of methanol and 1 M NaOH. Incubate at room temperature for 4 hours.
- Oxidative Degradation: Dissolve this compound in a 1:1 solution of methanol and 30% H₂O₂. Incubate at room temperature for 24 hours.
- Thermal Degradation: Store solid this compound at 80°C for 48 hours.
- Photodegradation: Expose a solution of this compound in methanol to a photostability chamber (ICH Q1B guidelines) for a defined period.
3. Analysis:
- At the end of the incubation period, neutralize the acidic and basic solutions.
- Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Preparation of a Stabilized this compound Stock Solution
This protocol details the recommended procedure for preparing a stable stock solution of this compound.
1. Materials:
- This compound (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or amber vials
2. Procedure:
- Accurately weigh the desired amount of solid this compound.
- Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Ensure complete dissolution by gentle vortexing.
- Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes or amber vials.
3. Storage:
- Store the aliquots at -80°C.
- When needed for an experiment, remove one aliquot and allow it to thaw at room temperature. Use it immediately and discard any unused portion of the thawed aliquot to prevent degradation from repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical degradation of this compound.
Caption: Troubleshooting this compound instability.
References
Technical Support Center: Chromatographic Analysis of Hyenanchin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Hyenanchin in chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and how can I fix it?
A1: Poor peak shape can significantly compromise resolution and the accuracy of quantification. The primary causes often relate to secondary interactions on the column, mobile phase issues, or column overloading.
-
Potential Cause 1: Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with polar functional groups on the this compound molecule, leading to peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or acetic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Column Choice: Employ a column with end-capping or a polar-embedded stationary phase to shield the silanol groups.
-
-
-
Potential Cause 2: Column Overloading: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Potential Cause 3: Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent with a lower elution strength.
-
Q2: My this compound peak is co-eluting with an interfering peak from the honey matrix. How can I improve the resolution?
A2: Co-elution is a common challenge in complex matrices like honey. Enhancing resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.
-
Potential Cause 1: Insufficient Selectivity (α): The mobile phase and stationary phase are not adequately discriminating between this compound and the interfering compound.
-
Solution:
-
Modify Mobile Phase Composition: Alter the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) or adjust the ratio of the organic solvent to the aqueous phase.
-
Adjust Mobile Phase pH: Small changes in pH can alter the polarity of ionizable compounds, potentially improving separation.
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column).
-
-
-
Potential Cause 2: Poor Column Efficiency (N): Broad peaks can lead to overlap.
-
Solution:
-
Use a Higher Efficiency Column: Switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or a sub-2 µm UHPLC column) or a longer column.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but at the cost of longer run times.
-
-
-
Potential Cause 3: Inadequate Retention (k'): If peaks elute too early, there is less opportunity for separation.
-
Solution: Decrease the strength of the organic solvent in the mobile phase to increase the retention time of your analytes.
-
Q3: I am experiencing inconsistent retention times for this compound across different injections. What could be causing this variability?
A3: Retention time drift can be caused by several factors related to the HPLC system and mobile phase preparation.
-
Potential Cause 1: Mobile Phase Composition Change: Evaporation of the more volatile organic component of the mobile phase can alter its composition over time.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.
-
-
Potential Cause 2: Fluctuations in Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of separation.
-
Solution: Use a column oven to maintain a stable and consistent temperature.
-
-
Potential Cause 3: Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate.
-
Solution: Inspect the pump for leaks and ensure it is properly primed and maintained.
-
-
Potential Cause 4: Insufficient Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times can shift.
-
Solution: Ensure an adequate equilibration time between runs, especially when using a gradient.
-
Experimental Protocols
A detailed methodology for the analysis of this compound in honey using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is provided below. This method is adapted from established protocols for the analysis of the structurally similar compound, Tutin.
1. Sample Preparation (Dilute-and-Shoot Method)
This simple and effective method minimizes matrix effects.
-
Reagents and Materials:
-
Honey sample
-
LC-MS grade deionized water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
0.22 µm PVDF syringe filters
-
Autosampler vials
-
-
Procedure:
-
Homogenize the honey sample by stirring to ensure uniformity.
-
Weigh 1.0 g (± 0.05 g) of the homogenized honey into a 15 mL centrifuge tube.
-
Add 9.0 mL of deionized water containing 0.1% formic acid to the tube.
-
Vortex the tube for 1 minute to dissolve the honey.
-
Filter the solution through a 0.22 µm PVDF syringe filter into an autosampler vial.
-
The sample is now ready for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Instrumentation and Conditions
-
Instrumentation:
-
UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
UPLC Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
-
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusion of a this compound standard |
Visual Guides
Chromatographic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the chromatographic analysis of this compound.
Caption: A workflow for troubleshooting common chromatographic issues.
Sample Preparation Workflow for this compound Analysis from Honey
This diagram outlines the steps for preparing a honey sample for UPLC-MS/MS analysis.
Caption: A diagram of the honey sample preparation workflow.
Technical Support Center: Hyenanchin Analysis in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing signal suppression of Hyenanchin during mass spectrometry (MS) analysis.
Troubleshooting Guides
This section offers step-by-step guidance to address common issues related to signal suppression in the analysis of this compound.
Issue 1: Low or No this compound Signal Detected
Possible Cause: Significant ion suppression from co-eluting matrix components is masking the analyte signal.
Troubleshooting Steps:
-
Confirm Instrument Performance:
-
Analyze a neat (in pure solvent) standard solution of this compound to ensure the instrument is functioning correctly and to establish a benchmark for signal intensity.
-
If the neat standard also shows a poor signal, troubleshoot the mass spectrometer settings (e.g., ionization source parameters, detector voltage).
-
-
Evaluate Matrix Effects:
-
Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[1]
-
-
Optimize Sample Preparation:
-
The goal of sample preparation is to remove interfering matrix components before analysis.[3]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like honey or plasma.[4][5] Use a reversed-phase (e.g., C18) or a mixed-mode cation exchange cartridge.
-
Liquid-Liquid Extraction (LLE): Partitioning the sample between two immiscible liquids can effectively separate this compound from interfering substances.
-
Protein Precipitation (for biological fluids): While a simpler method, it may be less effective at removing all interfering components compared to SPE or LLE.[6]
-
-
Refine Chromatographic Separation:
-
Adjust the chromatographic method to separate this compound from the ion-suppressing regions identified in the post-column infusion experiment.[6]
-
Gradient Modification: Alter the mobile phase gradient to improve the resolution between this compound and interfering peaks.
-
Column Chemistry: Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) to achieve a different selectivity.
-
-
Sample Dilution:
-
A simple and often effective strategy is to dilute the sample extract. This reduces the concentration of both this compound and the interfering matrix components.[3] This is only feasible if the this compound concentration is high enough to be detected after dilution.
-
Issue 2: Poor Reproducibility and Inconsistent Results
Possible Cause: Variable matrix effects between samples are causing inconsistent signal suppression.
Troubleshooting Steps:
-
Implement a Robust Internal Standard Strategy:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS for this compound would co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio. While a commercial SIL-IS for this compound may not be readily available, a custom synthesis could be considered for long-term projects.
-
Structural Analog Internal Standard: If a SIL-IS is unavailable, use a non-endogenous compound with similar chemical properties and retention time to this compound.
-
-
Matrix-Matched Calibrants:
-
Prepare your calibration standards in a blank matrix that is representative of your samples (e.g., honey from a source known to be free of this compound). This helps to normalize the matrix effects between your standards and unknown samples.
-
-
Standardize Sample Preparation:
-
Ensure that your sample preparation protocol is followed precisely for all samples, standards, and quality controls to minimize variability in extraction efficiency and matrix composition.
-
Frequently Asked Questions (FAQs)
-
Q1: What is ion suppression?
-
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte (this compound) is reduced by the presence of co-eluting components from the sample matrix.[3] This leads to a decreased signal intensity and can negatively impact the sensitivity, accuracy, and precision of the analysis.[6]
-
-
Q2: What are common sources of ion suppression when analyzing this compound in honey?
-
Q3: How can I change my MS instrument settings to reduce signal suppression?
-
A3: While less impactful than sample preparation and chromatography, you can try optimizing the ionization source parameters. For electrospray ionization (ESI), adjusting the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate can sometimes mitigate suppression.[2] Switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may also be beneficial, as APCI is often less susceptible to ion suppression.[3]
-
-
Q4: Is a "dilute-and-shoot" approach sufficient for this compound analysis?
-
A4: A "dilute-and-shoot" method, where the sample is simply diluted before injection, can be a quick and easy approach.[10] However, for complex matrices like honey, it may not be sufficient to overcome significant ion suppression, especially when high sensitivity is required.[9] More rigorous sample preparation techniques like SPE are often necessary.[4][5]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Expected Reduction in Ion Suppression | Throughput | Cost per Sample | Key Advantage |
| Dilute-and-Shoot | Low to Moderate | High | Low | Simple and fast. |
| Protein Precipitation | Moderate | High | Low | Effective for removing proteins from biological fluids. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Medium | Medium | Good for removing a broad range of interferences. |
| Solid-Phase Extraction (SPE) | High | Medium to High | Medium to High | Highly selective and effective at removing matrix components.[4][5] |
Note: The effectiveness of each technique is highly dependent on the specific matrix and analytical method.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Honey
-
Sample Preparation:
-
Weigh 1 gram of homogenized honey into a 15 mL centrifuge tube.
-
Add 10 mL of acidified water (e.g., 0.1% formic acid in water) and vortex until the honey is fully dissolved.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the diluted honey sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove sugars and other polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 5 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound signal suppression.
Caption: Mechanism of action of this compound as a GABA-A receptor antagonist.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. providiongroup.com [providiongroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Purity assessment challenges for Hyenanchin standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hyenanchin standards. The following information addresses common challenges encountered during purity assessment and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity assessment critical?
This compound is a picrotoxane sesquiterpene and a hydroxylated metabolite of tutin.[1] It is a neurotoxin found in plants of the Coriaria genus, and can contaminate honey.[1][2] Accurate purity assessment of this compound standards is crucial for toxicological studies, the development of accurate analytical methods for food safety testing, and for use as a reference material in drug development and neuroscience research. An impure standard can lead to inaccurate quantification and misleading experimental results.
Q2: What are the common impurities found in this compound standards?
While specific data on impurities in commercially produced this compound standards is limited, potential impurities can be inferred from its natural source and chemical structure. These may include:
-
Tutin: As the parent compound, traces of tutin are a likely impurity.
-
Dihydrothis compound: A related picrotoxane that has been detected alongside this compound.[3]
-
Tutin Glycosides: These conjugates of tutin may also be present.[4]
-
Isomers and Degradation Products: Structural isomers and products of oxidation or hydrolysis may form during extraction, purification, and storage.
-
Residual Solvents: Solvents used in the purification process may be present in the final standard.
Q3: What analytical methods are recommended for assessing the purity of a this compound standard?
Several analytical methods can be employed for the purity assessment of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at low wavelengths like 195 nm) is a suitable method for quantifying this compound and separating it from related impurities.[5][6] A C18 or cyano column can be used.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the identification and quantification of this compound, even at low levels.[2][3] It is particularly useful for identifying unknown impurities.
-
Gas Chromatography (GC): GC has also been used for the analysis of this compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of this compound and identify impurities without the need for a reference standard for every impurity.
-
Quantitative NMR (qNMR): This method can provide a direct measure of the purity of the this compound standard.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Problem: You observe unexpected peaks in your HPLC chromatogram when analyzing your this compound standard.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contamination of the mobile phase or HPLC system. | Run a blank gradient (mobile phase without sample) to check for system peaks. If peaks are present, prepare fresh mobile phase and purge the system. |
| Presence of impurities in the this compound standard. | Refer to Q2 for a list of potential impurities. Use LC-MS/MS to identify the molecular weights of the impurity peaks. Consider co-injection with a tutin standard if available. |
| On-column degradation of this compound. | Vary the mobile phase pH and temperature to assess their impact on the appearance of the extra peaks. This compound may be unstable under certain conditions. |
| Injection of air or sample solvent mismatch. | Ensure your sample is fully dissolved in the mobile phase. Filter your sample before injection. |
Issue 2: Poor Peak Shape or Tailing in HPLC
Problem: The this compound peak in your HPLC chromatogram exhibits tailing or fronting.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For acidic or basic compounds, buffering the mobile phase can improve peak shape. |
| Column contamination or degradation. | Wash the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Interaction with active sites on the stationary phase. | Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites. |
Issue 3: Inconsistent Quantification Results
Problem: You are experiencing poor reproducibility in the quantification of your this compound standard.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Standard instability. | This compound may degrade in solution. Prepare fresh standard solutions for each experiment. Protect solutions from light and store at an appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term). |
| Inaccurate pipetting or dilution. | Calibrate your pipettes and use appropriate techniques for preparing serial dilutions. |
| Instrument variability. | Ensure the HPLC or LC-MS/MS system is properly maintained and calibrated. Run system suitability tests before each analytical run. |
| Matrix effects (if analyzing in a complex sample). | Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment of a this compound Standard
This protocol provides a general procedure for the purity assessment of a this compound standard using HPLC-UV.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Chemicals and Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), this compound standard.
-
Preparation of Mobile Phase: Prepare a mobile phase of acetonitrile and water. The exact ratio may need to be optimized, but a starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Preparation of Standard Solution: Accurately weigh a small amount of the this compound standard and dissolve it in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 195 nm[5]
-
Column Temperature: 30°C
-
-
Analysis: Inject the prepared standard solution and record the chromatogram.
-
Data Interpretation: Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram to estimate purity. For more accurate quantification, a reference standard with known purity is required.
Visualizations
Caption: Workflow for HPLC-based purity assessment of this compound.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. nzmj.org.nz [nzmj.org.nz]
- 3. foodstandards.gov.au [foodstandards.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. The determination of tutin and hyenan... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of tutin and this compound in... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]
Addressing variability in Hyenanchin quantification results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Hyenanchin quantification results. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common and effective methods for the quantification of this compound, a picrotoxane sesquiterpenoid, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex matrices like honey or biological fluids, as it can often be performed with minimal sample preparation (e.g., "dilute-and-shoot").[3] GC-MS is also a robust technique but may require derivatization to improve the volatility and thermal stability of this compound.[4][5]
Q2: What are the critical pre-analytical factors that can introduce variability in this compound quantification?
A2: Variability can be introduced before the sample even reaches the analytical instrument. Key factors include:
-
Sample Homogeneity: In matrices like honey or plant tissues, this compound may not be uniformly distributed. Thorough homogenization of the sample before extraction is crucial.
-
Storage Conditions: this compound, like many natural products, can be susceptible to degradation.[6][7][8] Exposure to light, extreme temperatures, and pH shifts can alter its concentration.[6][7][9][10] Samples should be stored in a cool, dark place, and stability studies are recommended to determine optimal storage conditions.[11]
-
Extraction Efficiency: The choice of extraction solvent and method significantly impacts the recovery of this compound. Inefficient extraction will lead to underestimation of the compound's concentration.
Q3: What is the "matrix effect" and how can it affect my this compound quantification?
A3: The matrix effect is the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix.[12] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[12] In complex matrices like honey, plant extracts, or biological fluids, the matrix effect can be a significant source of variability. It is essential to assess and mitigate the matrix effect during method development and validation.
Q4: How can I minimize the matrix effect in my this compound analysis?
A4: Several strategies can be employed to minimize the matrix effect:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can help remove interfering compounds from the sample matrix before analysis.
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from matrix components can reduce co-elution and, therefore, the matrix effect.
-
Dilution: A simple "dilute-and-shoot" approach can be effective, especially for LC-MS/MS analysis of high-concentration samples.[3] Diluting the sample reduces the concentration of matrix components, thereby lessening their impact on the ionization of this compound.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for the matrix effect.
-
Use of an Internal Standard: An isotopically labeled internal standard is the gold standard for correcting for both matrix effects and variability in sample preparation.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Secondary Interactions with Stationary Phase | Use a mobile phase additive (e.g., a small amount of acid or base) to reduce secondary interactions. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Pump Malfunction (Fluctuating Flow Rate) | Check the pump for leaks, bubbles, and proper functioning. Degas the mobile phase. |
| Changes in Mobile Phase Composition | Ensure the mobile phase is properly mixed and that there is no precipitation of salts. |
| Column Temperature Fluctuations | Use a column oven to maintain a consistent temperature. |
| Column Degradation | Replace the column if it has reached the end of its lifespan. |
Issue 3: Low Analyte Recovery
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent, pH, and extraction time. Consider alternative extraction methods (e.g., sonication, pressurized liquid extraction). |
| Analyte Degradation during Sample Preparation | Protect the sample from light and extreme temperatures during processing. Investigate the stability of this compound under your extraction conditions. |
| Incomplete Elution from SPE Cartridge | Optimize the SPE elution solvent to ensure complete recovery of this compound. |
| Adsorption to Vials or Tubing | Use silanized vials and inert tubing to minimize analyte loss due to adsorption. |
Issue 4: High Signal-to-Noise Ratio (Noisy Baseline)
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or LC-MS System | Use high-purity solvents and flush the system thoroughly. |
| Detector Malfunction | Check the detector settings and perform any necessary maintenance. |
| Electrical Interference | Ensure the instrument has a stable power supply and is properly grounded. |
Quantitative Data Summary
The following table presents typical performance characteristics for the quantification of picrotoxane sesquiterpenoids using LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound analysis.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg | 1 - 5 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg | 5 - 15 µg/kg |
| Recovery | 85 - 110% | 80 - 115% |
| Precision (RSD) | < 15% | < 20% |
Note: These are representative values and may vary depending on the specific matrix, instrumentation, and method parameters.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Honey (Dilute-and-Shoot)
This protocol is a simplified approach suitable for rapid screening and quantification of this compound in honey samples.
-
Sample Preparation:
-
Homogenize the honey sample thoroughly by stirring.
-
Weigh 1.0 g of honey into a 15 mL centrifuge tube.
-
Add 9.0 mL of a solution of 10% acetonitrile in water containing 0.1% formic acid.
-
Vortex for 2 minutes to dissolve the honey completely.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
Protocol 2: Extraction of this compound from Plant Material for LC-MS/MS Analysis
This protocol describes a more extensive extraction procedure for isolating this compound from plant matrices.
-
Sample Preparation:
-
Air-dry the plant material and grind it into a fine powder.
-
Weigh 5 g of the powdered plant material into a flask.
-
Add 50 mL of 80% methanol in water.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Filter the extract and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure.
-
Re-dissolve the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Follow the LC-MS/MS conditions described in Protocol 1, optimizing the gradient as needed for the plant extract matrix.
-
Visualizations
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Development of an LC-MS/MS Method for Quantitation of Western Honeybee (Apis mellifera) α-Glucosidase III as a Potential Honey Authenticity Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Hyenanchin Analogues
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Hyenanchin analogues. Here you will find troubleshooting guides and frequently asked questions to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My multi-step synthesis of a this compound analogue results in a very low overall yield. What are the most critical steps to optimize?
A1: In a multi-step synthesis, the overall yield is the product of the yields of each individual step. Therefore, even a modest decrease in yield in several steps can lead to a significant reduction in the final product. To improve the overall yield, focus on optimizing the steps with the lowest yields first. Additionally, consider redesigning the synthetic route to reduce the total number of steps.
Q2: I am having difficulty with the stereoselective construction of the cis-hydrindane core. What strategies can I employ?
A2: Achieving the correct stereochemistry in the cis-hydrindane core is a common challenge. Successful strategies often involve using chiral starting materials, such as (-)-carvone, to establish the initial stereocenters. Intramolecular aldol reactions and desymmetrization strategies involving 1,3-cyclopentanedione moieties have also been employed to achieve high stereoselectivity. Careful selection of catalysts and reaction conditions is crucial for controlling the stereochemical outcome.
Q3: The lactonization step to form the characteristic γ-lactone ring is proceeding with low yield. How can I improve this?
A3: Lactonization, especially in complex molecules, can be challenging due to competing intermolecular reactions and unfavorable ring strain. To favor the desired intramolecular cyclization, it is essential to work at high dilution. The choice of lactonization agent is also critical; various reagents and catalysts are available, and their effectiveness can be substrate-dependent. In some cases, computational modeling can help predict conformations that are more favorable for cyclization.
Q4: I am observing unexpected side products in my reaction mixture. What are the likely causes?
A4: Sesquiterpenoid skeletons can be prone to rearrangements under acidic or thermal stress. If you are observing unexpected isomers or degradation products, consider if your reaction or workup conditions are too harsh. Lowering the reaction temperature, using milder reagents, and ensuring prompt purification of intermediates can help minimize side reactions. Unspecific reactions can also arise from the choice of solvents or the presence of impurities, so using high-purity, dry solvents and reagents is recommended.[1]
Q5: What are the most effective methods for purifying this compound analogues?
A5: Purification of picrotoxane sesquiterpenoids typically involves a combination of chromatographic techniques. After an initial extraction and partitioning, column chromatography on silica gel is commonly used. A gradient elution with solvents of increasing polarity, such as a mixture of n-hexane and ethyl acetate, is often effective. For closely related analogues or difficult separations, semi-preparative HPLC may be necessary to achieve high purity. Recrystallization can also be a powerful purification method for crystalline compounds.
Troubleshooting Guides
Problem 1: Low Yield in the Initial Aldol Condensation
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure starting materials, such as carvone derivatives and aldehydes, are pure and free of contaminants. Redistill or purify reagents if necessary. |
| Incorrect base or reaction conditions | The choice of base and solvent is critical. Experiment with different bases (e.g., NaHMDS, LDA) and ensure anhydrous conditions. Temperature control is also vital; reactions are often performed at low temperatures (e.g., -78 °C) to improve selectivity and minimize side reactions. |
| Formation of multiple aldol products | Optimize the reaction conditions to favor the desired diastereomer. The use of specific metal enolates (e.g., magnesium enolates) has been shown to improve diastereoselectivity.[2] |
| Dehydration of the aldol adduct | If the desired product is the aldol adduct, avoid acidic conditions during workup, as this can promote dehydration. |
Problem 2: Inefficient Cyclization to Form the Bicyclic Core
| Potential Cause | Troubleshooting Steps |
| Unfavorable reaction kinetics | The cyclization step may require elevated temperatures or longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Steric hindrance | The substituents on the precursor can sterically hinder the cyclization. It may be necessary to redesign the synthetic route to introduce bulky groups at a later stage. |
| Use of an inappropriate catalyst | For catalyzed cyclizations, such as palladium-catalyzed ene-yne cycloisomerizations, the choice of ligand and catalyst is crucial. Screen different catalysts and ligands to find the optimal combination for your specific substrate. |
Problem 3: Poor Yield in Late-Stage Oxidations
| Potential Cause | Troubleshooting Steps |
| Over-oxidation or side reactions | Late-stage intermediates can be complex and sensitive. Use milder and more selective oxidizing agents. Carefully control the stoichiometry of the oxidant and the reaction temperature. |
| Sterically hindered reaction site | The site of oxidation may be sterically inaccessible. Consider using smaller oxidizing agents or redesigning the substrate to be less hindered. In some cases, a sequence of protection and deprotection steps may be necessary to expose the desired reaction site. |
| Low reactivity of the C-H or C-C bond | Activation of inert C-H or C-C bonds can be challenging. This may require the use of more reactive reagents or catalysts. Recent advances in strong bond activation may offer new strategies.[2] |
Experimental Protocols
Representative Protocol for Aldol Condensation
This protocol is based on the synthesis of a picrotoxinin precursor and may require optimization for different this compound analogues.[2]
-
Preparation of the Enolate: A solution of the starting ketone (e.g., a carvone derivative) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as NaHMDS or LDA (1.1 equivalents), is added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation.
-
Aldol Reaction: The desired aldehyde (1.2 equivalents), dissolved in anhydrous THF, is added slowly to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours at this temperature.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired aldol adduct.
Representative Protocol for Lactonization
This protocol is a general guideline and should be optimized for the specific substrate.
-
High-Dilution Setup: The hydroxy acid precursor is dissolved in a large volume of a suitable solvent (e.g., toluene or THF) to achieve a low concentration (typically 0.001-0.01 M). This solution is added slowly via a syringe pump over several hours to a refluxing solution of the lactonization reagent (e.g., Yamaguchi reagent, DCC/DMAP, or a specific catalyst system) in the same solvent.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS. The reaction is typically heated to reflux for 12-24 hours.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude lactone is purified by silica gel column chromatography.
Data Presentation
The following tables summarize typical yields for key transformations in the synthesis of picrotoxane sesquiterpenoids, which can serve as a benchmark for the synthesis of this compound analogues.
Table 1: Yields for Key Synthetic Steps in Picrotoxinin Synthesis
| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |
| 1 | Aldol Condensation | NaHMDS, Aldehyde, THF, -78 °C | 67 | [2] |
| 2 | Cyclization/Bromoetherification | Base, NBS, Solvent | 68 | Shenvi, et al. |
| 3 | Epoxidation | m-CPBA, CH2Cl2 | 84 | Shenvi, et al. |
| 4 | Lactonization | OsO4, NMO, Acetone/H2O | ~50 | Shenvi, et al. |
| 5 | C-C Bond Cleavage/Oxidation | Multi-step sequence | ~30 | [2] |
Table 2: Comparison of Lactonization Methods
| Method | Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | 60-90 | High yielding, generally applicable | Requires stoichiometric reagents |
| Steglich | DCC, DMAP | 50-80 | Mild conditions | Can be difficult to remove urea byproduct |
| Mukaiyama | 2-Chloro-1-methylpyridinium iodide, Et3N | 50-85 | Mild conditions | Reagent can be moisture sensitive |
| Catalytic | Various transition metal catalysts | Variable | Can be highly selective | Catalyst may be expensive or require specific ligands |
Visualization of Key Processes
Synthetic Workflow for a Picrotoxane Core
This diagram illustrates a generalized workflow for the synthesis of a picrotoxane core structure, highlighting the key transformations.
Caption: A generalized synthetic workflow for constructing picrotoxane analogues.
Troubleshooting Logic for Low Synthetic Yield
This diagram provides a logical approach to troubleshooting low yields in the synthesis of this compound analogues.
Caption: A decision tree for troubleshooting low yields in organic synthesis.
Signaling Pathway of this compound Analogues
This compound and its analogues are known to be non-competitive antagonists of the GABA-A receptor, a ligand-gated ion channel. This diagram illustrates their mechanism of action.
Caption: Mechanism of GABA-A receptor antagonism by this compound analogues.
References
Technical Support Center: Stabilizing Hyenanchin for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of Hyenanchin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a picrotoxane sesquiterpenoid, a class of naturally occurring compounds known for their complex chemical structures and biological activities. It is a hydroxylated metabolite of tutin, another neurotoxic picrotoxane.
Q2: What are the primary factors that affect the stability of this compound?
Based on studies of structurally similar sesquiterpenoid lactones, the primary factors affecting the stability of this compound are likely pH and temperature.[1] Picrotoxinin, a closely related picrotoxane, has been shown to be unstable in weakly alkaline conditions (pH > 6.5), with significant degradation observed at pH 7.4 at room temperature.[2] Elevated temperatures can also accelerate the degradation of sesquiterpenoid lactones.[1]
Q3: What are the recommended storage conditions for solid this compound?
To ensure long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.
Q4: How should I prepare and store this compound solutions?
It is highly recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, prepare the solution in a slightly acidic buffer (pH < 6.5) and store it at 2-8°C for no longer than 24 hours. Avoid using alkaline buffers, as they are likely to cause rapid degradation.[2] For solubilization, a small amount of an organic co-solvent like DMSO or ethanol can be used before dilution in an aqueous buffer.[1]
Q5: Are there any known incompatibilities for this compound?
Direct compatibility studies for this compound are limited. However, based on the reactivity of other sesquiterpenoid lactones, it is advisable to avoid strong bases, oxidizing agents, and reducing agents. Some sesquiterpenoid lactones can also react with alcoholic solvents to form adducts, particularly at higher temperatures.[1]
Troubleshooting Guides
Issue 1: Loss of biological activity or inconsistent results in assays.
-
Possible Cause: Degradation of this compound in the experimental medium.
-
Troubleshooting Steps:
-
Verify the pH of your culture medium or assay buffer. If it is neutral or alkaline, consider buffering it to a slightly acidic pH if your experimental system allows.
-
Prepare fresh solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the assay is low and does not affect the stability of this compound or the biological system.
-
-
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis over time.
-
Possible Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Analyze a freshly prepared standard of this compound to confirm its retention time and peak purity.
-
Re-evaluate your sample preparation and storage procedures. Ensure samples are maintained at a low temperature and protected from light.
-
If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and develop a stability-indicating analytical method.
-
-
Data Presentation
Table 1: Stability of Picrotoxinin in Aqueous Solution
| pH | Temperature | Half-life | Reference |
| 7.4 | Room Temp. | 45 minutes | [2] |
| > 6.5 | Autoclave | Unstable | [2] |
| 8.5 - 9.0 | Room Temp. | Unstable | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1-2 hours (monitor closely due to expected rapid degradation).
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Expose the solid this compound to 105°C for 24 hours.
- Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a defined period.
3. Sample Analysis:
- At specified time points, withdraw aliquots of the stressed samples.
- Neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection.
4. Data Evaluation:
- Compare the chromatograms of the stressed samples with that of an unstressed control sample.
- Identify and quantify the degradation products.
- Determine the percentage of degradation of this compound under each stress condition.
Mandatory Visualization
Caption: Inferred degradation pathway of this compound based on picrotoxinin stability data.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Validation & Comparative
A Comparative Analysis of the Neurotoxicity of Hyenanchin and Tutin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic profiles of two structurally related sesquiterpene lactones, Hyenanchin and Tutin. Both compounds are known for their convulsant properties, primarily acting as antagonists of inhibitory neurotransmitter receptors in the central nervous system. This document synthesizes available experimental data to facilitate a clear understanding of their relative potencies and mechanisms of action.
Quantitative Neurotoxicity Data
The following tables summarize key quantitative parameters for this compound and Tutin, providing a direct comparison of their toxicological profiles.
Table 1: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Reference(s) |
| Tutin | Mouse | Intraperitoneal (i.p.) | 3.0 mg/kg | [1][2] |
| Tutin | Mouse | Oral (non-fasted) | 4.7 mg/kg | [3] |
| Tutin | Mouse | Oral (fasted) | 3.2 mg/kg | [4] |
| This compound | Mouse | Oral | >100 times the Tutin LD50 | [4] |
Table 2: In Vitro Inhibitory Concentrations (IC50)
| Compound | Target | Experimental System | IC50 (µM) | Reference(s) |
| Tutin | GABA-ergic currents | Not specified | 5.9 | [4] |
| Glycine Receptor (α1 Homomeric) | Recombinant human GlyR in HEK 293 cells | 35 ± 1 | [5][6][7] | |
| Glycine Receptor (α2 Homomeric) | Recombinant human GlyR in HEK 293 cells | 15 ± 3 | [5][6][7] | |
| Glycine Receptor (α1β Heteromeric) | Recombinant human GlyR in HEK 293 cells | 51 ± 4 | [5][6][7] | |
| Glycine Receptor (α2β Heteromeric) | Recombinant human GlyR in HEK 293 cells | 41 ± 8 | [6][7] | |
| This compound | GABA-ergic currents | Not specified | 33 | [4] |
Mechanisms of Neurotoxicity
Both this compound and Tutin exert their neurotoxic effects by disrupting inhibitory neurotransmission. However, recent research has unveiled a more complex mechanism for Tutin.
Tutin: The neurotoxicity of Tutin is multifaceted. It acts as a potent competitive antagonist of both glycine receptors (GlyR) and γ-aminobutyric acid type A (GABA-A) receptors.[8][9] By blocking these critical inhibitory channels, Tutin leads to neuronal hyperexcitability and convulsions.[8] Furthermore, groundbreaking studies have identified the calcium/calmodulin-dependent protein phosphatase, calcineurin (CN), as a primary molecular target of Tutin.[10] Tutin directly binds to and activates calcineurin, initiating a cascade of events that contribute to its epileptogenic effects.[10][11] The downstream modulation of both GABAergic and glutamatergic systems is also implicated in the full manifestation of Tutin-induced neurotoxicity.[10]
This compound: As a hydroxylated metabolite of Tutin, this compound shares a similar mechanism of action, primarily as an antagonist of GABA-A and glycine receptors.[3][12][13] However, experimental data indicates that this compound is a significantly less potent neurotoxin than Tutin.[3][4] This is evidenced by its substantially higher LD50 and IC50 values. While it is structurally similar to Tutin, the addition of a hydroxyl group likely alters its binding affinity for its target receptors, resulting in reduced toxicity.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes underlying the neurotoxicity of these compounds, the following diagrams have been generated using the DOT language.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is used to measure the inhibitory effect of this compound and Tutin on glycine or GABA-A receptors expressed in a heterologous system, such as Human Embryonic Kidney (HEK) 293 cells.[14]
-
Cell Culture and Transfection: HEK 293 cells are cultured in appropriate media and transfected with plasmids encoding the desired receptor subunits (e.g., GlyR α1 and β, or GABA-A receptor subunits).
-
Electrophysiological Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration. The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist and Antagonist Application: The endogenous agonist (glycine or GABA) is applied to the cell to elicit an inward chloride current. Subsequently, the agonist is co-applied with varying concentrations of the antagonist (Tutin or this compound).
-
Data Analysis: The reduction in the agonist-evoked current in the presence of the antagonist is measured. A concentration-response curve is generated by plotting the percentage of inhibition against the antagonist concentration, from which the IC50 value is calculated.
In Vivo Acute Toxicity (LD50) Determination
This protocol is used to determine the median lethal dose (LD50) of a substance in an animal model, typically mice or rats.
-
Animal Preparation: A cohort of animals of a specific strain, sex, and weight range is selected.
-
Dose Preparation and Administration: The test substance (Tutin or this compound) is dissolved in a suitable vehicle (e.g., saline). A range of doses is administered to different groups of animals via a specific route (e.g., intraperitoneal injection or oral gavage).
-
Observation: The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity, including convulsions, and the number of mortalities in each dose group is recorded.
-
Data Analysis: The LD50 value, the dose at which 50% of the animals die, is calculated using statistical methods such as probit analysis.
Calcineurin Activity Assay
This assay measures the enzymatic activity of calcineurin in tissue samples.[11]
-
Tissue Preparation: Following in vivo administration of the test compound, brain tissue (e.g., hippocampus or cortex) is rapidly dissected and homogenized in a lysis buffer.
-
Protein Quantification: The total protein concentration of the tissue homogenate is determined using a standard method (e.g., Bradford or BCA assay).
-
Enzymatic Reaction: The homogenate is incubated with a specific calcineurin substrate (e.g., a phosphopeptide). The reaction is initiated by the addition of calcium and calmodulin.
-
Phosphate Detection: The amount of phosphate released from the substrate due to calcineurin's phosphatase activity is measured, typically using a colorimetric method.
-
Data Analysis: The calcineurin activity is normalized to the total protein concentration and compared between control and treated groups.
Conclusion
The available data clearly indicates that Tutin is a significantly more potent neurotoxin than its hydroxylated metabolite, this compound. This difference in potency is reflected in both in vivo acute toxicity and in vitro receptor inhibition assays. While both compounds share a primary mechanism of antagonizing inhibitory glycine and GABA-A receptors, Tutin's additional activity as a calcineurin activator likely contributes to its enhanced neurotoxicity. This comparative guide provides a foundation for researchers and drug development professionals to understand the distinct toxicological profiles of these two neurotoxins, which is crucial for risk assessment and the development of potential therapeutic interventions for poisoning cases.
References
- 1. Tutin [drugfuture.com]
- 2. Tutin | 2571-22-4 - Coompo [coompo.com]
- 3. nzmj.org.nz [nzmj.org.nz]
- 4. foodstandards.gov.au [foodstandards.gov.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Potentiation and inhibition of glycine receptors by tutin | Document Server@UHasselt [documentserver.uhasselt.be]
- 8. benchchem.com [benchchem.com]
- 9. acs.org [acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Hyenanchin in Food
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Hyenanchin in food matrices, with a primary focus on honey, where it is a known natural toxin. The information is intended to assist researchers and analytical scientists in selecting and implementing robust and reliable methods for the detection and quantification of this compound.
Introduction
This compound, a picrotoxane sesquiterpene, is a neurotoxin that can contaminate honey through the food chain. Honeybees that collect honeydew from passion vine hoppers (Scolypopa australis) that have fed on the toxic tutu plant (Coriaria species) can produce honey containing both Tutin and its hydroxylated analogue, this compound. Due to the potential for human toxicity, validated analytical methods are crucial for monitoring the levels of this compound in food products to ensure consumer safety. This guide compares the primary analytical techniques used for this purpose.
Methodology Comparison
The determination of this compound in complex food matrices like honey requires sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): An earlier method for the analysis of Tutin and this compound in honey utilized HPLC with UV detection at a low wavelength (195 nm). While capable of detecting the compounds, this method may lack the specificity and sensitivity required for complex matrices and low-level detection, especially when compared to mass spectrometric methods.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for the analysis of this compound in food.[1][2] LC-MS/MS offers superior sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection and quantification. A quantitative triple quadrupole LC-MS method has been developed for the simultaneous analysis of Tutin and this compound in honey.[3] Laboratories in New Zealand, where this compound contamination is a known issue, use validated LC-MS/MS methods for regulatory compliance testing.
The following sections provide a detailed breakdown of a representative LC-MS/MS method for the analysis of this compound in honey, based on established protocols for the analogous compound Tutin and published research on this compound.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the analysis of this compound in honey. Please note that as a complete validation report for a this compound-specific method is not publicly available, these values are representative and based on methods for analogous compounds and general requirements for contaminant analysis in food.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) |
| Linearity (R²) | > 0.99 | Typically > 0.99 |
| Limit of Detection (LOD) | Estimated < 1 µg/kg | Higher than LC-MS/MS |
| Limit of Quantitation (LOQ) | Estimated < 5 µg/kg | Higher than LC-MS/MS |
| Precision (RSD%) | < 15% | < 20% |
| Accuracy (Recovery %) | 80 - 120% | 70 - 120% |
Detailed Experimental Protocols
Representative LC-MS/MS Method for this compound in Honey
This protocol is a representative method constructed from best practices for natural toxin analysis in honey and available literature.
1. Sample Preparation (Aqueous Extraction)
-
Homogenization: Ensure the honey sample is at room temperature and thoroughly mixed to ensure homogeneity.
-
Weighing: Accurately weigh 1.0 g (± 0.1 g) of the homogenized honey into a 15 mL centrifuge tube.
-
Dissolution: Add 9.0 mL of deionized water, preferably containing 0.1% formic acid to aid in analyte stability and ionization.
-
Extraction: Vortex the tube for 2 minutes or until the honey is completely dissolved.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an autosampler vial for analysis.
2. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatography:
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient would start at a low percentage of mobile phase B, increasing to elute this compound, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), likely in negative ion mode for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard of the compound.
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like spray voltage, source temperature, and gas flows.
-
3. Quantification
-
A calibration curve is constructed using matrix-matched standards (this compound spiked into a blank honey matrix and subjected to the same sample preparation procedure) at a range of concentrations.
-
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound in honey by LC-MS/MS.
Logical Comparison of Analytical Methods
Caption: Comparison of LC-MS/MS and HPLC-UV for this compound analysis.
References
A Comparative Guide to the Cross-Laboratory Quantification of Hyenanchin
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the critical need for standardized and validated analytical methodologies for the quantification of Hyenanchin, a neurotoxic sesquiterpenoid. The accurate determination of this compound concentrations in various matrices is essential for toxicological studies, drug development, and food safety applications. This document outlines a framework for a cross-laboratory validation study, compares existing analytical techniques, and provides detailed experimental protocols to foster greater consistency and reliability in this compound quantification across different research and testing facilities.
Introduction to this compound and the Need for Standardized Quantification
A cross-laboratory validation study is the gold standard for assessing the reproducibility and reliability of an analytical method. By comparing results from multiple laboratories analyzing identical samples, it is possible to identify and mitigate systematic biases, thereby establishing a robust, standardized protocol for universal adoption.
Comparison of Analytical Methodologies
Several analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in a liquid phase based on their interaction with a stationary phase. | Separation by HPLC followed by mass-based detection, providing high selectivity and sensitivity. |
| Sample Volatility | Requires derivatization for non-volatile compounds like this compound. | Suitable for non-volatile and thermally labile compounds. | Suitable for a wide range of compounds, including non-volatile ones. |
| Detection | Commonly uses Flame Ionization Detection (FID) or Mass Spectrometry (MS). | Typically uses UV-Vis or Diode Array Detection (DAD).[3][4][5][6] | Tandem mass spectrometry offers high specificity.[7] |
| Sensitivity | Good, can be enhanced with specific detectors. | Moderate, dependent on the chromophore of the analyte.[3] | Very high, often considered the gold standard for trace analysis.[8] |
| Selectivity | Good, especially when coupled with MS. | Can be limited by co-eluting compounds with similar UV spectra. | Excellent, as it relies on both retention time and mass-to-charge ratio. |
| Advantages | High resolution for volatile compounds. | Robust, widely available, and cost-effective.[4][5][6] | Unparalleled sensitivity and selectivity, ideal for complex matrices. |
| Disadvantages | Derivatization adds complexity and potential for error. | Lower sensitivity compared to LC-MS/MS. | Higher equipment and operational costs. |
Proposed Cross-Laboratory Validation Workflow
To ensure the reliability of this compound quantification, a cross-laboratory study is proposed. The following workflow outlines the key stages of this validation process.
Caption: Proposed workflow for a cross-laboratory validation of this compound quantification.
Hypothetical Cross-Laboratory Study Data
The following table presents hypothetical results from a cross-laboratory comparison study involving four laboratories. The samples consisted of a blank honey matrix and the same matrix spiked with two different concentrations of this compound.
| Laboratory | Method | Sample ID | Reported Concentration (µg/g) | Consensus Mean (µg/g) | Z-Score * | Intra-laboratory Precision (%RSD) |
| Lab A | HPLC-UV | HY-LOW-01 | 4.85 | 5.00 | -0.60 | 3.5% |
| Lab B | HPLC-UV | HY-LOW-01 | 5.10 | 5.00 | 0.40 | 4.1% |
| Lab C | LC-MS/MS | HY-LOW-01 | 5.05 | 5.00 | 0.20 | 2.2% |
| Lab D | GC-MS | HY-LOW-01 | 4.90 | 5.00 | -0.40 | 5.3% |
| Lab A | HPLC-UV | HY-HIGH-01 | 48.2 | 50.0 | -0.72 | 3.1% |
| Lab B | HPLC-UV | HY-HIGH-01 | 52.5 | 50.0 | 1.00 | 3.8% |
| Lab C | LC-MS/MS | HY-HIGH-01 | 49.8 | 50.0 | -0.08 | 1.9% |
| Lab D | GC-MS | HY-HIGH-01 | 47.5 | 50.0 | -1.00 | 4.8% |
*Z-scores are calculated based on the consensus mean and a target standard deviation derived from proficiency testing guidelines. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[9]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Honey Samples
This protocol is designed for the extraction and clean-up of this compound from a complex matrix like honey prior to chromatographic analysis.
-
Sample Homogenization: Weigh 5 g of honey into a 50 mL centrifuge tube. Add 10 mL of ultrapure water and vortex until the honey is completely dissolved.
-
Protein Precipitation: Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a 10:90 (v/v) methanol:water solution to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
HPLC-UV Quantification Method
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 195 nm.[3]
-
Injection Volume: 20 µL.
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL). Generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.
Potential Signaling Pathway Involvement
This compound belongs to the picrotoxane class of sesquiterpenoids. Picrotoxins are known to be non-competitive antagonists of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. By blocking the chloride ion channel of this receptor, these compounds can lead to neuronal hyperexcitability and convulsions. While the specific signaling cascade for this compound is not fully elucidated, its structural similarity to other picrotoxins suggests a similar mechanism of action.
Caption: Postulated mechanism of this compound neurotoxicity via GABA-A receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Estimation of tutin and this compound in... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]
- 3. The determination of tutin and hyenan... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of High-Throughput Sample Preparation Procedures for the Quantitative Determination of Aflatoxins in Biological Matrices of Chickens and Cattle Using UHPLC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchmark-intl.com [benchmark-intl.com]
Hyenanchin and Picrotoxin: A Comparative Analysis of Two Picrotoxane GABA-A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of hyenanchin and picrotoxin, two structurally related picrotoxane sesquiterpenes that act as non-competitive antagonists of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor. While both compounds are known for their convulsant properties stemming from the blockade of inhibitory neurotransmission, this document aims to delineate their known similarities and differences based on available experimental data.
Mechanism of Action: Non-Competitive Antagonism of the GABA-A Receptor
Both this compound and picrotoxin exert their effects by targeting the GABA-A receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system. Upon binding of the neurotransmitter GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting action potential firing.
This compound and picrotoxin are non-competitive antagonists, meaning they do not bind to the same site as GABA (the orthosteric site). Instead, they are thought to bind to a site within the ion channel pore of the receptor. This binding event physically blocks the flow of chloride ions, even when GABA is bound to the receptor, thereby preventing the inhibitory signal. This mechanism of action is consistent with their observed convulsant effects, as blocking inhibition leads to a state of neuronal hyperexcitability.
Structural Comparison
This compound and picrotoxin belong to the picrotoxane family of sesquiterpenes and share a complex, highly oxygenated polycyclic structure. Picrotoxin itself is an equimolar mixture of two compounds: the active component, picrotoxinin, and the less active picrotin. This compound is structurally very similar to picrotoxinin, with the primary difference being an additional hydroxyl group, which is why it is also known as hydroxytutin. This structural similarity is the basis for their shared mechanism of action.
| Feature | This compound | Picrotoxin (Picrotoxinin) |
| Chemical Class | Picrotoxane Sesquiterpene | Picrotoxane Sesquiterpene |
| Core Structure | Polycyclic lactone | Polycyclic lactone |
| Key Functional Groups | Multiple hydroxyl groups, lactone rings, epoxide | Multiple hydroxyl groups, lactone rings, epoxide |
| Structural Relationship | Hydroxylated analog of tutin, structurally similar to picrotoxinin | Active component of the picrotoxin mixture |
Comparative Performance Data
Quantitative data directly comparing the potency of this compound and picrotoxin at the GABA-A receptor is limited in publicly available literature. Picrotoxin has been extensively studied, and its inhibitory concentration (IC50) has been determined in various experimental systems. Information on this compound is more qualitative, often describing it as "less toxic" than related compounds.
| Parameter | This compound | Picrotoxin |
| Potency (IC50) | Data not readily available. Described as "less toxic" than tutin, implying potentially lower potency than other picrotoxanes. | ~0.6 µM (on GABAρ1 receptors) to ~2.2 µM (on other GABA-A receptor subtypes).[1] Potency can vary depending on the GABA-A receptor subunit composition. |
| Selectivity | Presumed to be a non-selective GABA-A receptor antagonist, similar to picrotoxin. | Non-selective antagonist, also showing activity at glycine and 5-HT3 receptors at higher concentrations.[2] |
| Binding Site | Believed to bind to the picrotoxin binding site within the GABA-A receptor chloride channel pore. | Binds to a site within the chloride ion channel of the GABA-A receptor. |
| Mechanism | Non-competitive channel blocker. | Non-competitive channel blocker.[3] |
Experimental Protocols
The characterization of GABA-A receptor antagonists like this compound and picrotoxin typically involves a combination of electrophysiological and biochemical assays.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This is a common technique for studying the function of ion channels expressed in Xenopus oocytes.
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the subunits of the desired GABA-A receptor subtype. The oocytes are then incubated for several days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Drug Application: A baseline GABA-evoked current is established by perfusing the oocyte with a solution containing a known concentration of GABA. Subsequently, the oocyte is co-perfused with GABA and varying concentrations of the antagonist (this compound or picrotoxin).
-
Data Analysis: The inhibition of the GABA-evoked current by the antagonist is measured, and concentration-response curves are generated to determine the IC50 value.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Brain tissue or cells expressing the GABA-A receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the picrotoxin site (e.g., [3H]TBOB or [35S]TBPS) in the presence of varying concentrations of the unlabeled competitor compound (this compound or picrotoxin).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibitory constant) of the test compound can be calculated, providing a measure of its binding affinity.
Conclusion
This compound and picrotoxin are potent non-competitive antagonists of the GABA-A receptor with a shared mechanism of action rooted in their structural similarity. Picrotoxin is a well-characterized tool compound in neuroscience for studying GABAergic inhibition. While this compound is understood to act similarly, a significant gap exists in the literature regarding its quantitative pharmacological profile. Further research employing the experimental protocols outlined above is necessary to fully elucidate the comparative potency and potential subtype selectivity of this compound, which could provide valuable insights for the development of novel modulators of the GABA-A receptor.
References
- 1. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA and its receptors' mechanisms in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picrotoxin accelerates relaxation of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hyenanchin Detection Techniques for Researchers and Drug Development Professionals
A comprehensive guide to the analytical methodologies for the detection of the neurotoxin Hyenanchin, offering a comparative analysis of performance, detailed experimental protocols, and insights into its mechanism of action.
This guide is designed for researchers, scientists, and professionals in the field of drug development who require accurate and reliable detection of this compound. This picrotoxane neurotoxin, often found in conjunction with its structural analog Tutin in sources such as toxic honey, poses a significant health risk and necessitates robust analytical methods for its identification and quantification. This document provides a comparative overview of the most prevalent techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of this compound Detection Techniques
The selection of an appropriate analytical technique for this compound detection is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the three primary methods.
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | < 0.8 µg/kg | Typically in the low mg/kg range | Method dependent, generally less sensitive than LC-MS/MS |
| Limit of Quantification (LOQ) | < 2.6 µg/kg | Typically in the mg/kg range | Method dependent |
| Selectivity | Very High | Moderate to High | High |
| Linear Range | Wide | Moderate | Moderate |
| Matrix Effect | Can be significant, requires careful sample preparation and internal standards | Moderate | Can be significant, may require derivatization |
| Throughput | High | Moderate | Moderate |
| Instrumentation Cost | High | Moderate | High |
Mechanism of Action: GABAᴀ Receptor Antagonism
This compound, like other picrotoxanes, exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABAᴀ) receptor.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to a site within the chloride ion channel of the GABAᴀ receptor, this compound blocks the influx of chloride ions into the neuron. This inhibition of the GABAergic system leads to a reduction in the neuron's firing threshold, resulting in hyperexcitability, convulsions, and, in severe cases, death.
Figure 1: this compound's antagonism of the GABAᴀ receptor, leading to neuronal hyperexcitability.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation in a laboratory setting.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is currently the most sensitive and selective method for the quantification of this compound.
a. Sample Preparation (QuEChERS Method)
-
Weigh 5 grams of a homogenized honey sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to dissolve the honey.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and immediately shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and primary secondary amine (PSA).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
b. LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), typically in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be monitored.
Figure 2: A typical workflow for the LC-MS/MS analysis of this compound in honey.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more accessible technique, though generally less sensitive than LC-MS/MS.
a. Sample Preparation
-
Follow steps 1-5 of the QuEChERS sample preparation protocol described for LC-MS/MS.
-
The supernatant from the first centrifugation step can often be directly filtered and injected, or a further clean-up step using a C18 SPE cartridge may be employed for cleaner extracts.
b. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm). A cyano column can be used for confirmation.[2]
-
Mobile Phase: An isocratic or gradient elution with a mixture of water and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: this compound and Tutin lack a strong chromophore, requiring detection at a low wavelength, typically around 195 nm.[2]
-
Injection Volume: 20 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
An older, but still viable, technique for the analysis of picrotoxanes.
a. Sample Preparation
-
A liquid-liquid extraction is typically employed. Dissolve the honey sample in water and partition it against an organic solvent like ethyl acetate.
-
The organic layer is collected, dried, and the solvent is evaporated.
-
Derivatization of the extract with a silylating agent (e.g., BSTFA) is often necessary to improve the volatility and thermal stability of this compound for GC analysis.
b. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Injector Temperature: Typically 250-280 °C.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron ionization (EI).
-
Data Acquisition: Full scan mode to identify the characteristic fragmentation pattern of the derivatized this compound, or selected ion monitoring (SIM) for enhanced sensitivity.
Conclusion
The choice of analytical method for this compound detection is a critical decision for researchers and drug development professionals. LC-MS/MS stands out as the most sensitive and selective technique, making it ideal for trace-level quantification and confirmatory analysis. HPLC-UV offers a more cost-effective and accessible alternative for screening purposes, although with lower sensitivity. GC-MS, while requiring derivatization, remains a reliable method for the analysis of these picrotoxane toxins. The detailed protocols and comparative data presented in this guide aim to assist in the selection and implementation of the most appropriate method to ensure the safety and efficacy of food products and pharmaceutical agents.
References
- 1. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of Hyenanchin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hyenanchin and its derivatives, focusing on their structural activity relationships (SAR). This compound, a picrotoxane sesquiterpenoid, and its analogs are known for their neurotoxic properties, primarily acting as non-competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Understanding the relationship between their chemical structure and biological activity is crucial for the fields of toxicology, pharmacology, and drug development.
Comparative Performance of this compound and Its Derivatives
The biological activity of this compound derivatives is predominantly assessed by their potency as GABA-A receptor antagonists and their in vivo toxicity. The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Chemical Structure | IC50 (µM) for GABA-A Receptor Inhibition | LD50 (mg/kg, route) | Key Structural Features | Reference(s) |
| This compound | [Image of this compound structure] | 33 | 40-90 (rat, oral), 12 (guinea pig, oral) | Hydroxyl group at C8 | [1] |
| Tutin | [Image of Tutin structure] | 5.9 | 4.7 (mouse, oral) | Lacks the C8 hydroxyl group | [1][3] |
| Dihydrothis compound | [Image of Dihydrothis compound structure] | 41 | Data not available | Saturation of the isopropenyl double bond | [1] |
| Picrotoxinin | [Image of Picrotoxinin structure] | Potent GABA-A antagonist | 2 (rat, I.P.) | Parent compound of the picrotoxane class | [3][4] |
| 5-Methyl-Picrotoxinin | [Image of 5-Methyl-Picrotoxinin structure] | Potent GABA-A antagonist | Data not available | Methyl group at C5 | [5] |
| Tutin Glycosides | [Image of Tutin Glycoside structure] | Not reported | Not reported | Glucose moiety attached to tutin | [6] |
Key Findings from Comparative Data:
-
Influence of C8 Hydroxylation: The presence of a hydroxyl group at the C8 position in this compound significantly reduces its potency as a GABA-A receptor antagonist compared to tutin, which lacks this functional group.[1] This suggests that the C8 position is a critical determinant of activity.
-
Role of the Isopropenyl Group: Saturation of the isopropenyl group, as seen in dihydrothis compound, leads to a slight decrease in inhibitory activity at the GABA-A receptor compared to this compound.[1]
-
General Picrotoxane Scaffold: The core picrotoxane skeleton is essential for the neurotoxic activity of these compounds.[2]
-
Glycosylation: The presence of glycosidic derivatives of tutin and this compound has been identified in toxic honey. While their specific potencies are not well-documented, their existence suggests a potential route for detoxification or altered pharmacokinetics.[6][7]
Signaling Pathway of Picrotoxane Sesquiterpenoids
This compound and its derivatives exert their neurotoxic effects by modulating the GABAergic signaling pathway. As non-competitive antagonists of the GABA-A receptor, they prevent the influx of chloride ions into neurons, leading to hyperexcitability and convulsions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
GABA-A Receptor Binding Assay
This protocol outlines the procedure for determining the binding affinity of this compound derivatives to the GABA-A receptor.
Workflow:
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
-
Binding Assay:
-
Incubate the prepared membranes with a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol or [3H]GABA) and varying concentrations of the this compound derivative being tested.
-
Incubations are typically carried out at 4°C for a defined period (e.g., 30-60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
In Vivo Neurotoxicity Assay in Mice
This protocol describes a method to assess the acute neurotoxic effects of this compound derivatives in a mouse model.
Methodology:
-
Animal Model:
-
Use adult male or female mice (e.g., Swiss-Webster or C57BL/6 strain) of a specific age and weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Dissolve or suspend the this compound derivative in a suitable vehicle (e.g., saline, corn oil).
-
Administer the compound to different groups of mice at various doses via a relevant route (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle alone.
-
-
Observation of Clinical Signs:
-
Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days.
-
Record the onset, severity, and duration of any signs of neurotoxicity, such as:
-
Convulsions (clonic, tonic, or tonic-clonic)
-
Tremors
-
Ataxia (incoordination)
-
Hypo- or hyperactivity
-
Salivation
-
Lethargy
-
-
Record any instances of morbidity or mortality.
-
-
LD50 Determination:
-
The LD50 (median lethal dose) is the statistically estimated dose that is expected to cause death in 50% of the treated animals.
-
Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis) based on the mortality data collected at different dose levels.
-
LC-MS/MS Analysis of this compound and its Derivatives
This protocol details the analytical method for the quantification of this compound and its derivatives in complex matrices like honey.
Methodology:
-
Sample Preparation:
-
Homogenize the sample (e.g., honey) and accurately weigh a portion.
-
Extract the analytes using a suitable solvent system (e.g., water or a mixture of acetonitrile and water).
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase typically consisting of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source, usually in positive or negative ion mode, depending on the analyte.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor ion to product ion transitions and collision energies for each analyte.
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the this compound derivatives of known concentrations.
-
Analyze the samples and the calibration standards using the developed LC-MS/MS method.
-
Quantify the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.
-
This guide provides a foundational understanding of the structural activity relationships of this compound derivatives. Further research into the synthesis and biological evaluation of a wider range of analogs will be instrumental in refining our knowledge of their pharmacological and toxicological properties.
References
- 1. The Shenvi Synthesis of Picrotoxinin [organic-chemistry.org]
- 2. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of (–)-Picrotoxinin by Late-Stage Strong Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revision of the unstable picrotoxinin hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Interspecies Sensitivity to Hyenanchin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interspecies differences in sensitivity to Hyenanchin, a potent neurotoxin. The information is compiled from available toxicological and pharmacological data to assist researchers in understanding its mechanism of action and varying effects across different species.
Executive Summary
This compound, a picrotoxane sesquiterpene, acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This antagonism disrupts the normal inhibitory signaling, leading to neuronal hyperexcitability and convulsions. Sensitivity to this compound varies among species, as evidenced by differences in acute toxicity and in vitro receptor inhibition. This guide presents available quantitative data, details of experimental methodologies, and a visualization of the implicated signaling pathway to provide a comprehensive resource for the scientific community.
Quantitative Toxicity and Potency
The following tables summarize the available quantitative data on the acute toxicity and in vitro potency of this compound and its related compounds.
Table 1: Acute Oral Toxicity (LD50)
| Species | Compound | LD50 (mg/kg) | Reference |
| Rat | This compound | 40-90 | (Palmer-Jones, 1947b)[1] |
| Guinea Pig | This compound | 12 | (Palmer-Jones, 1947b)[1] |
| Rat | Tutin | ~20 | (Palmer-Jones, 1947b)[1] |
| Mouse | Tutin | 4.7 | [2] |
Table 2: In Vitro GABAA Receptor Inhibition (IC50)
| Preparation | Compound | IC50 (µM) | Reference |
| Cultured Rat Brain Nerve Cells | Tutin | 5.9 | (Lees and Khanh, 2009, unpublished) |
| Cultured Rat Brain Nerve Cells | This compound | 33 | (Lees and Khanh, 2009, unpublished) |
| Cultured Rat Brain Nerve Cells | Dihydrothis compound | 41 | (Lees and Khanh, 2009, unpublished) |
Mechanism of Action and Signaling Pathway
This compound exerts its toxic effects by binding to a site within the chloride ion channel of the GABAA receptor, distinct from the GABA binding site. This non-competitive antagonism blocks the influx of chloride ions that normally occurs upon GABA binding, thereby preventing the hyperpolarization of the neuronal membrane and leading to a state of hyperexcitability.
The downstream signaling cascade following GABAA receptor activation involves the regulation of intracellular calcium levels and the activity of protein kinase C (PKC).[3][4] While the direct downstream effects of GABAA receptor antagonism by this compound are not fully elucidated, it is presumed to counteract the signaling pathway of receptor activation.
References
A Head-to-Head Battle: GC-MS vs. LC-MS for the Analysis of Hyenanchin
For researchers, scientists, and drug development professionals engaged in the analysis of natural toxins, the choice of analytical methodology is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of Hyenanchin, a toxic picrotoxane sesquiterpenoid.
This compound and its structurally related neurotoxins, such as Tutin, can contaminate natural products like honey, posing a significant health risk.[1] The selection of an appropriate analytical technique is therefore critical for ensuring product safety and for research into the toxicology and pharmacology of these compounds. This comparison is based on a review of established analytical principles and available data for similar compounds, providing a framework for methodology selection and development.
At a Glance: Key Performance Characteristics
The choice between GC-MS and LC-MS for this compound analysis hinges on a variety of factors, including the compound's physicochemical properties, the required sensitivity, and the nature of the sample matrix. The following table summarizes the key performance parameters for each technique, based on data for analogous compounds and general capabilities of the instrumentation.
| Performance Parameter | GC-MS with Derivatization | LC-MS/MS |
| Limit of Detection (LOD) | Typically in the low ng/g (ppb) range. | Can achieve sub-ng/g (ppb) to pg/g (ppt) levels. |
| Limit of Quantification (LOQ) | Typically in the ng/g (ppb) range. | Can achieve low ng/g (ppb) to sub-ng/g (ppb) levels. |
| **Linearity (R²) ** | Generally >0.99 | Typically >0.99 |
| Matrix Effects | Can be significant; derivatization may help mitigate some effects. | Can be significant; often addressed by "dilute-and-shoot" methods or stable isotope-labeled internal standards. |
| Sample Throughput | Lower, due to the additional derivatization step. | Higher, especially with "dilute-and-shoot" sample preparation. |
| Specificity | High, especially with high-resolution mass spectrometry. | Very high, particularly with Multiple Reaction Monitoring (MRM). |
The Contenders: A Closer Look at GC-MS and LC-MS
GC-MS: The Classic Workhorse Requiring a Transformation
Gas Chromatography-Mass Spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[2] this compound, a polar and non-volatile molecule due to its multiple hydroxyl groups, is not directly amenable to GC-MS analysis. To overcome this limitation, a chemical derivatization step is necessary to increase its volatility and thermal stability.[3]
Derivatization is Key: The most common derivatization technique for compounds containing hydroxyl groups is silylation.[4] This process replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group, rendering the molecule more volatile and suitable for GC analysis.[4] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]
While historical methods for this compound analysis using gas chromatography exist, modern GC-MS offers high chromatographic resolution and the ability to use extensive spectral libraries for compound identification.[2]
LC-MS/MS: The Modern Standard for Non-Volatile Toxins
Liquid Chromatography-Mass Spectrometry, particularly tandem mass spectrometry (LC-MS/MS), has become the preferred method for the analysis of non-volatile and thermally labile toxins in complex matrices.[1][6] This technique separates compounds in the liquid phase, eliminating the need for derivatization and avoiding the potential for thermal degradation of the analyte.
Direct Analysis Advantage: For this compound, LC-MS/MS offers a significant advantage in terms of sample preparation simplicity and throughput. The "dilute-and-shoot" approach, where the sample is simply diluted before injection, is a common and effective strategy for minimizing matrix effects in complex samples like honey.[1] The high selectivity of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry allows for accurate quantification even in the presence of co-eluting matrix components.[1] A validated LC-MS/MS method for the related toxin Tutin in honey demonstrates the high sensitivity and reliability of this approach.[1]
Experimental Protocols: A Step-by-Step Guide
Detailed experimental protocols are essential for reproducing analytical results. Below are representative methodologies for the analysis of this compound by both GC-MS (hypothetical, based on best practices for similar compounds) and LC-MS/MS (adapted from a validated method for Tutin).
GC-MS with Silylation Derivatization: Experimental Protocol
-
Sample Preparation (Extraction):
-
Weigh 1 gram of the homogenized sample (e.g., honey) into a centrifuge tube.
-
Add 10 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS as a catalyst).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
LC-MS/MS: Experimental Protocol
-
Sample Preparation ("Dilute-and-Shoot"): [1]
-
Weigh 1 gram of the homogenized honey sample into a 15 mL centrifuge tube.
-
Add 9 mL of deionized water containing 0.1% formic acid.
-
Vortex for 2 minutes until the honey is completely dissolved.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Instrumental Parameters: [1]
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
-
Visualizing the Workflow and Comparison
To better illustrate the analytical processes and the key decision points, the following diagrams are provided.
References
- 1. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Recent Advances in the Detection of Food Toxins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Mouse Bioassay for Hyenanchin Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mouse bioassay for determining Hyenanchin toxicity against modern analytical methods. It includes an overview of this compound's toxicological profile, detailed experimental protocols, and a discussion on the validation parameters for such an assay.
Introduction to this compound and its Toxicity
This compound is a picrotoxane sesquiterpene, structurally similar to tutin and picrotoxinin. It is a neurotoxin that acts as a non-competitive antagonist of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. Blockade of this receptor leads to hyperexcitability of the nervous system, which can manifest as seizures.
This compound is found in honey produced in New Zealand from bees that have collected honeydew from the tutu plant (Coriaria arborea). Historically, concern over honey toxicity in the region has focused on tutin, a more potent analogue of this compound.
A critical aspect of this compound's toxicological profile is its relatively low acute toxicity compared to tutin. Studies in mice have shown that this compound is significantly less toxic, with one report indicating no deaths or clinical signs of toxicity at oral doses 100 times the median lethal dose (LD50) of tutin. The oral LD50 of tutin in non-fasted mice has been established at 4.7 mg/kg of body weight. This suggests a No Observed Adverse Effect Level (NOAEL) for this compound in mice of approximately 470 mg/kg via oral administration, highlighting its substantially lower potency.
Mouse Bioassay for this compound Toxicity: A Validation Perspective
The mouse bioassay remains a "gold standard" for assessing the biological activity of neurotoxins, as it reflects the integrated toxicological effect on a whole organism.[1] However, for a compound with low toxicity like this compound, the validation and practical application of a mouse bioassay present unique challenges.
Principle of the Mouse Bioassay
The mouse bioassay for this compound toxicity relies on observing the physiological and behavioral responses of mice after administration of a sample containing the toxin. The primary endpoint is typically the onset of specific clinical signs, such as tremors and convulsions, or mortality within a defined observation period. The dose required to elicit these responses can be used to quantify the toxicity of the sample.
Experimental Protocol: Generalized Mouse Bioassay for Picrotoxin-like Compounds
2.2.1. Animal Model
-
Species: Mouse (Mus musculus), specific strains such as Swiss albino are commonly used.
-
Age/Weight: Typically, young adult mice weighing between 20-25 grams are used to ensure consistency.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
2.2.2. Toxin Administration
-
Intracerebral Injection (Historical Method):
-
Mice are anesthetized.
-
A small volume of the test solution (typically 10-20 µL) is injected directly into the cerebrum using a stereotaxic apparatus for precision.
-
This method bypasses the blood-brain barrier and is highly sensitive but invasive and requires specialized equipment and expertise.
-
-
Intraperitoneal Injection (Common Alternative):
-
A larger volume (e.g., 0.1-0.5 mL) of the test solution is injected into the peritoneal cavity.
-
This route is less invasive than intracerebral injection but the toxin must be absorbed into the systemic circulation and cross the blood-brain barrier.
-
-
Oral Gavage:
-
The test substance is administered directly into the stomach using a gavage needle.
-
This method is relevant for assessing the risk from contaminated food products like honey.
-
2.2.3. Dose and Observation
-
Dose Range: A range of doses should be tested to establish a dose-response relationship. Given the low toxicity of this compound, high doses may be required to observe adverse effects.
-
Observation Period: Mice should be observed continuously for the first few hours post-administration and then periodically for up to 24-48 hours.
-
Endpoints:
-
Clinical Signs: Onset of tremors, convulsions, altered gait, and other neurological signs.
-
Mortality: Time to death.
-
2.2.4. Data Analysis
-
The LD50 (the dose that is lethal to 50% of the test animals) can be calculated using statistical methods such as probit analysis.
-
For non-lethal endpoints, the ED50 (the dose that produces a specific effect in 50% of the animals) can be determined.
Comparison with Alternative Methods
While the mouse bioassay provides data on the biological activity of a toxin, modern analytical methods offer higher specificity, sensitivity, and throughput. The primary alternative for the detection and quantification of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that separates compounds in a mixture and then detects them based on their mass-to-charge ratio. This method is highly specific and sensitive for the quantification of known toxins like this compound in complex matrices such as honey.
Performance Comparison
A direct quantitative comparison of a validated mouse bioassay for this compound with LC-MS is not available in recent scientific literature. A 1980 study reported "similar results" between a mouse bioassay with intracerebral injection and a gas chromatography (GC) method for both tutin and this compound. However, for a comprehensive comparison, we can draw upon data from studies comparing mouse bioassays and LC-MS for other neurotoxins.
| Parameter | Mouse Bioassay | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the biological effect of the toxin on a living organism. | Separates and detects the specific chemical compound based on its physicochemical properties. |
| Specificity | Can be influenced by other compounds in the sample that may cause similar toxic signs. | Highly specific for the target analyte (this compound). |
| Sensitivity | Dependent on the route of administration and the potency of the toxin. For low-potency toxins like this compound, sensitivity may be a limitation. | Very high sensitivity, capable of detecting trace amounts of the toxin. |
| Quantitative Analysis | Provides a semi-quantitative measure of toxicity (e.g., LD50). Subject to biological variability. | Provides precise and accurate quantification of the toxin concentration. |
| Throughput | Low throughput, time-consuming, and requires a significant number of animals. | High throughput, allowing for the analysis of many samples in a shorter time. |
| Ethical Considerations | Involves the use of live animals, raising ethical concerns. | An in-vitro method that does not require the use of animals. |
Illustrative Quantitative Comparison (Based on other neurotoxins):
Studies comparing the mouse bioassay with LC-MS for other marine neurotoxins have shown a good correlation between the two methods, but also highlight the superior performance of LC-MS in terms of sensitivity and specificity. For instance, in the analysis of some shellfish toxins, LC-MS methods have demonstrated lower limits of detection and quantification compared to the mouse bioassay, while also reducing the occurrence of false-positive results that can be observed in the bioassay due to interfering substances.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Experimental Workflow for Mouse Bioassay Validation
Caption: Workflow for the validation of a mouse bioassay for toxicity testing.
Signaling Pathway of this compound Toxicity
Caption: this compound acts as a GABA-A receptor antagonist, inhibiting neuronal inhibition.
Comparison of Detection Methodologies
Caption: A comparison of the key features of the mouse bioassay and LC-MS for this compound detection.
Conclusion
The validation of a mouse bioassay for a low-toxicity compound like this compound is challenging. While the bioassay can provide valuable information on the biological effects of the toxin, its practical application for routine screening is limited by its low sensitivity to this specific compound, inherent variability, low throughput, and ethical considerations.
For the purpose of food safety and regulatory control, modern analytical methods such as LC-MS are superior. They offer high specificity, sensitivity, and throughput, allowing for the accurate and efficient quantification of this compound in complex matrices. The mouse bioassay may still have a role in the initial toxicological characterization of novel compounds or in specific research contexts, but for routine monitoring and validation, a transition to analytical methods is recommended. This guide provides the necessary framework for researchers and drug development professionals to make informed decisions regarding the appropriate methodology for assessing this compound toxicity.
References
Comparative Analysis of Hyenanchin Levels in Coriaria Species: A Guide for Researchers
For Immediate Release
This publication provides a comparative overview of hyenanchin levels in various Coriaria species, tailored for researchers, scientists, and professionals in drug development. The guide synthesizes available quantitative data, details experimental protocols for extraction and analysis, and illustrates the underlying neurotoxic mechanism of this compound.
Introduction to this compound in Coriaria
This compound is a picrotoxane sesquiterpenoid and a hydroxylated derivative of tutin, another potent neurotoxin.[1][2] Both compounds are found in plants of the Coriaria genus, commonly known as "tutu."[3] These toxins are of significant interest due to their neurotoxic properties, which pose a risk to livestock and humans, primarily through the consumption of contaminated honey.[3][4] The toxicity of these compounds stems from their antagonistic effect on inhibitory neurotransmitter receptors in the central nervous system.[4] This guide focuses on the available data regarding the concentration of this compound across different species of Coriaria.
Data on this compound Concentrations
Quantitative data on this compound levels across different Coriaria species is limited in publicly available scientific literature. Most studies have focused on tutin or have analyzed contaminated honey rather than the plant material directly. However, existing research provides some key insights, particularly for Coriaria arborea.
| Species | Plant Part/Matrix | This compound Concentration | Tutin Concentration (for comparison) | Reference |
| Coriaria arborea | Leaves | Barely detectable | Present (quantitative data varies) | [5][6][7] |
| Coriaria arborea | Phloem Sap | Present (at concentrations up to the highest found in honeydew) | Present | [5][6][7] |
| Contaminated Honey | Honey | ~180 to 300 mg/kg (approximately 6-times the level of tutin in confirmed poisoning cases) | ~30 to 50 mg/kg | [4] |
| Coriaria nepalensis | Root | Not specified (related compounds present) | Present | [4] |
| Coriaria japonica | Achenes (seeds) | Not specified (related compounds present) | Present | [8] |
| Coriaria ruscifolia | Fruits | Not specified (related compounds present) | Present | [4] |
| Coriaria sarmentosa | General | Not specified (known to be toxic) | Present | [9] |
Experimental Protocols
The following sections detail the methodologies for the extraction and quantification of this compound from Coriaria plant material, based on established protocols for related picrotoxane sesquiterpenoids.[3]
Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from dried Coriaria leaves. The same procedure can be adapted for other plant parts.
1. Sample Preparation:
-
Collect fresh plant material (e.g., leaves, stems).
-
Air-dry the material in a well-ventilated area away from direct sunlight until brittle.
-
Grind the dried plant material into a coarse powder.
2. Extraction:
-
Place 100 g of the powdered plant material into a flask.
-
Add 500 mL of methanol and macerate at room temperature for 48 hours with occasional agitation.
-
Filter the extract using Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C to obtain a crude extract.
3. Solvent Partitioning:
-
Suspend the crude extract in 200 mL of distilled water.
-
Perform sequential liquid-liquid partitioning with 150 mL of n-hexane (x3), followed by 150 mL of dichloromethane (x3), and finally 150 mL of ethyl acetate (x3).
-
This compound, being more polar than non-polar lipids, is expected to be enriched in the dichloromethane and/or ethyl acetate fractions. The fractions should be monitored by Thin Layer Chromatography (TLC) to confirm the presence of the target compound.
-
Concentrate the fraction(s) containing this compound using a rotary evaporator.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.
1. Sample Preparation for Analysis:
-
Dissolve a known weight of the dried extract from the solvent partitioning step in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard.
-
3. Quantification:
-
Prepare a calibration curve using a certified analytical standard of this compound.
-
Analyze the plant extracts and the calibration standards using the developed LC-MS/MS method.
-
Quantify the amount of this compound in the samples by comparing the peak area of the analyte to the calibration curve.
Signaling Pathway and Mechanism of Action
This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[4] GABA-A receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain.
When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. This compound is thought to bind to a site within the chloride ion channel of the GABA-A receptor, physically blocking the flow of chloride ions. This prevents the inhibitory action of GABA, leading to hyperexcitability of the central nervous system, which can manifest as seizures.
An unpublished study cited in a risk assessment report indicated that this compound is a less potent antagonist of the GABA-A receptor compared to tutin, with IC50 values of 33 µM for this compound and 5.9 µM for tutin.[4]
References
- 1. The determination of tutin and hyenan... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]
- 2. grossarchive.com [grossarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. foodstandards.gov.au [foodstandards.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glycosides of the Neurotoxin Tutin in Toxic Honeys Are from Coriaria arborea Phloem Sap, Not Insect Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The isolation and structure elucidation of a new sesquiterpene lactone from the poisonous plant Coriaria japonica (Coriariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coriaria sarmentosa - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for Hyenanchin
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Hyenanchin, a neurotoxic sesquiterpenoid. The following procedures are based on established protocols for structurally and functionally similar compounds, such as Picrotoxin, to ensure the safe management of this hazardous chemical in a laboratory setting.
I. Understanding the Hazard
This compound is a neurotoxin that acts as a non-competitive antagonist of the GABA-A receptor, similar to tutin and picrotoxinin.[1] While its acute toxicity is reported to be significantly less than that of tutin in animal studies, it should be handled with extreme care due to its potent neurological effects.[2] Exposure can lead to symptoms such as headache, dizziness, and in severe cases, convulsions. There is currently no known specific antidote for picrotoxin-like poisoning, and treatment is primarily supportive.[3]
II. Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following table includes data for the closely related and well-studied neurotoxin, Picrotoxin, which serves as a conservative proxy for assessing the hazards of this compound.
| Parameter | Value (for Picrotoxin) | Source |
| LD50 (mice, oral) | 15 mg/kg | [3] |
| Human Poisoning Dose | A dose of 20 mg can result in serious poisoning. | [3] |
| Primary Target Organ | Central Nervous System | [3][4] |
| Mechanism of Action | Non-competitive GABA-A receptor antagonist | [3][4] |
III. Experimental Protocols for Decontamination and Disposal
The following step-by-step procedures are critical for the safe handling and disposal of this compound and contaminated materials. These protocols are adapted from established procedures for Picrotoxin.[1][3]
A. Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), the following PPE is mandatory:
-
Gloves: Two pairs of nitrile gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: When handling the powdered form or creating aerosols, work within a certified chemical fume hood.
B. Inactivation of this compound
This compound must be chemically inactivated before disposal. Two primary methods are effective:
-
Chemical Inactivation with Bleach:
-
Prepare a 10% bleach solution (sodium hypochlorite).
-
For liquid waste containing this compound, add the 10% bleach solution to achieve a final concentration of at least 1% bleach.
-
For solid waste or contaminated labware, fully immerse in the 10% bleach solution.
-
Allow a minimum contact time of 30 minutes to ensure complete inactivation.[1]
-
-
Autoclaving:
-
Place contaminated materials in an autoclavable bag or container.
-
Autoclave at 121°C and 15 psi for at least one hour.[3]
-
C. Step-by-Step Disposal Procedure for Liquid Waste
-
Inactivation: In a designated waste container, treat the this compound-containing liquid with a 10% bleach solution for a minimum of 30 minutes.
-
Neutralization (if necessary): After inactivation, check the pH of the solution. If it is highly acidic or basic, neutralize it to a pH between 6 and 8.
-
Disposal: Dispose of the inactivated and neutralized solution in accordance with your institution's hazardous waste guidelines for aqueous chemical waste.
D. Step-by-Step Disposal Procedure for Solid Waste (e.g., contaminated pipette tips, gloves, absorbent pads)
-
Collection: Place all solid waste contaminated with this compound into a designated, clearly labeled hazardous waste container.
-
Inactivation:
-
Option 1 (Bleach): If practical, immerse the solid waste in a 10% bleach solution for at least 30 minutes.
-
Option 2 (Autoclave): Place the waste in a suitable autoclavable bag and autoclave as described above.[3]
-
-
Disposal: After inactivation, the waste should be disposed of as hazardous solid waste through your institution's environmental health and safety office.
E. Spill Response
-
Minor Spill (liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Saturate the absorbent material with a 10% bleach solution and allow a 30-minute contact time.
-
Collect the contaminated absorbent material and place it in a hazardous waste container.
-
Wipe the spill area with 10% bleach solution, followed by a final wipe with water.
-
-
Minor Spill (solid powder):
-
Avoid creating dust.
-
Gently cover the spill with damp paper towels.
-
Saturate the paper towels with a 10% bleach solution and let stand for 30 minutes.
-
Carefully collect the paper towels and any remaining solid material and place them in a hazardous waste container.
-
Clean the area as described above.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Prevent others from entering.
-
Contact your institution's emergency response team or environmental health and safety office.
-
IV. Mandatory Visualizations
Diagram 1: this compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Diagram 2: Signaling Pathway Antagonism
Caption: this compound blocks the GABA-A receptor, preventing inhibition.
References
Essential Safety and Handling of Hyenanchin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent neurotoxins. This document provides essential, immediate safety and logistical information for the handling and disposal of Hyenanchin, a neurotoxin known to antagonize GABA and glycine receptors.
Hazard Assessment and Toxicity
This compound is a potent neurotoxin that can be fatal if swallowed and harmful if absorbed through the skin. It can cause severe irritation to the skin, eyes, and respiratory tract. Symptoms of exposure may include headache, dizziness, nausea, vomiting, and in severe cases, convulsions and respiratory failure.
The following table summarizes the available acute toxicity data for this compound.
| Toxicity Data | Value | Species |
| Oral LD50 | 40-90 mg/kg | Rat |
| Oral LD50 | 12 mg/kg | Guinea Pig |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table outlines the minimum required PPE for handling this compound, based on general guidelines for neurotoxins and specific recommendations for Picrotoxin.
| PPE Component | Specification | Rationale |
| Gloves | Double-layered nitrile gloves | Provides a robust barrier against skin contact. The outer layer can be removed if contaminated without exposing the skin. |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects eyes from splashes and aerosols. A face shield offers broader protection for the entire face. |
| Body Protection | Disposable lab coat with long sleeves and tight cuffs | Prevents contamination of personal clothing and skin. Disposable coats eliminate the need for laundering contaminated apparel. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Essential when handling powdered this compound or when there is a risk of aerosol generation. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Safe Handling and Storage
All work with this compound should be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize the risk of inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure the work area is clean and uncluttered. Prepare all necessary equipment, including PPE, waste containers, and decontamination solutions.
-
Weighing: If working with powdered this compound, conduct all weighing operations within the chemical fume hood on a disposable weigh paper.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid generating dust. Use a vortex mixer with a secure cap to ensure complete dissolution.
-
Handling Solutions: Use caution when handling solutions to prevent splashes and spills. All transfers should be performed over a spill tray.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a secure, ventilated, and cool location, away from incompatible materials. Access to the storage area should be restricted to authorized personnel.
Disposal Plan: Decontamination and Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Decontamination Procedure:
A freshly prepared 10% bleach solution (sodium hypochlorite) is recommended for the decontamination of surfaces and equipment. A contact time of at least 30 minutes is necessary to ensure inactivation of the toxin.
Waste Disposal:
All disposable materials that have come into contact with this compound, including gloves, lab coats, pipette tips, and empty vials, should be considered hazardous waste.
| Waste Type | Disposal Protocol |
| Solid Waste (contaminated disposables) | 1. Decontaminate with a 10% bleach solution for at least 30 minutes. 2. Place in a designated, leak-proof hazardous waste container. 3. Arrange for disposal through the institution's hazardous waste management program (typically incineration). |
| Liquid Waste (unused solutions) | 1. Inactivate by adding bleach to a final concentration of 10% and allowing a contact time of at least 30 minutes. 2. Dispose of the inactivated solution in accordance with local and institutional regulations for chemical waste. |
| Sharps (needles, scalpels) | Place immediately into a designated, puncture-resistant sharps container for hazardous waste. |
Emergency Protocols
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. If the person is conscious and able to swallow, have them rinse their mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area. 2. If the spill is small, and you are trained to do so, cover the spill with absorbent material and decontaminate with a 10% bleach solution. Place all cleanup materials in a hazardous waste container. 3. For large spills, or if you are not comfortable with the cleanup, evacuate the area, secure it, and contact your institution's emergency response team. |
Experimental Protocols: Methodologies for Studying this compound
The neurotoxic effects of this compound are primarily mediated through its antagonism of GABAA and glycine receptors. The following are generalized protocols for investigating these interactions.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to this compound.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) that expresses the GABAA or glycine receptor subtype of interest.
-
Transfection: If the cell line does not endogenously express the receptor, transiently or stably transfect the cells with the cDNA encoding the receptor subunits.
-
Recording:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Apply the agonist (GABA or glycine) to elicit a baseline current.
-
Co-apply this compound with the agonist to measure the extent of receptor inhibition.
-
Construct concentration-response curves to determine the IC50 of this compound.
-
Cell-Based Fluorescence Assays
These assays provide a high-throughput method for screening the effects of this compound on receptor activity.
Methodology:
-
Cell Line: Utilize a cell line stably expressing the receptor of interest and a halide-sensitive fluorescent protein (e.g., YFP-H148Q/I152L).
-
Assay Procedure:
-
Plate the cells in a multi-well format.
-
Add a buffer containing a low concentration of the agonist to establish a baseline fluorescence.
-
Add this compound at various concentrations.
-
Initiate a halide influx by adding a high-halide buffer.
-
Measure the change in fluorescence, which is indicative of ion channel activity.
-
Analyze the data to determine the inhibitory effect of this compound.
-
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound as an antagonist of GABA and glycine receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
